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Foundational

4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride molecular weight and exact mass

Abstract This technical guide provides a focused analysis of the fundamental physicochemical properties of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride, a molecule of interest in contemporary chemical and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a focused analysis of the fundamental physicochemical properties of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride, a molecule of interest in contemporary chemical and pharmaceutical research. The primary objective of this document is to establish with clarity and precision its molecular weight and exact mass. These parameters are foundational for a multitude of applications, ranging from stoichiometric calculations in synthetic chemistry to high-resolution mass spectrometry-based quantitative analyses. This guide will detail the derivation of these values for both the free base and its dihydrochloride salt, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to 4-(1-Aminoethyl)-1,3-thiazol-2-amine and its Dihydrochloride Salt

4-(1-Aminoethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, a primary amine, and a chiral center. The presence of these functional groups imparts a specific reactivity and potential for biological activity, making it a valuable scaffold in medicinal chemistry. For practical applications, particularly in research and development, this compound is often prepared and utilized as a dihydrochloride salt. The salt form typically enhances stability and solubility in aqueous media, which is a critical consideration for many experimental protocols.

A precise understanding of the molecular weight and exact mass is non-negotiable for any rigorous scientific investigation involving this compound. Molecular weight, the mass of one mole of the substance, is essential for preparing solutions of known concentrations and for calculating reaction yields. The exact mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is a critical parameter for the unambiguous identification of the molecule and its metabolites in complex biological matrices using high-resolution mass spectrometry.

Physicochemical Properties: A Quantitative Overview

The core physicochemical properties of 4-(1-Aminoethyl)-1,3-thiazol-2-amine and its dihydrochloride salt are summarized in the table below. These values have been derived from the molecular formula and the monoisotopic masses of the constituent elements.

Property4-(1-Aminoethyl)-1,3-thiazol-2-amine (Free Base)4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride
Molecular Formula C₅H₉N₃SC₅H₁₁Cl₂N₃S
Molecular Weight ( g/mol ) 143.21216.13
Exact Mass (Da) 143.05171215.00025

Methodology for Determination of Molecular Weight and Exact Mass

The determination of the molecular weight and exact mass is a systematic process grounded in the elemental composition of the molecule. The following sections delineate the calculations for both the free base and its dihydrochloride salt.

4-(1-Aminoethyl)-1,3-thiazol-2-amine (Free Base)

The molecular formula for the free base is C₅H₉N₃S[1].

  • Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of each constituent atom.

    • Carbon (C): 5 * 12.011 g/mol = 60.055 g/mol

    • Hydrogen (H): 9 * 1.008 g/mol = 9.072 g/mol

    • Nitrogen (N): 3 * 14.007 g/mol = 42.021 g/mol

    • Sulfur (S): 1 * 32.06 g/mol = 32.06 g/mol

    • Total Molecular Weight: 60.055 + 9.072 + 42.021 + 32.06 = 143.208 g/mol (rounded to 143.21 g/mol )[1].

  • Exact Mass Calculation: The exact mass is calculated by summing the monoisotopic masses of the most abundant isotope of each element.

    • Carbon (¹²C): 5 * 12.000000 Da = 60.000000 Da

    • Hydrogen (¹H): 9 * 1.007825 Da = 9.070425 Da[2][3][4].

    • Nitrogen (¹⁴N): 3 * 14.003074 Da = 42.009222 Da[5][6].

    • Sulfur (³²S): 1 * 31.972071 Da = 31.972071 Da[7][8][9][10].

    • Total Exact Mass: 60.000000 + 9.070425 + 42.009222 + 31.972071 = 143.051718 Da (rounded to 143.05171 Da).

4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride

The dihydrochloride salt is formed by the addition of two molecules of hydrogen chloride (HCl) to the free base.

  • Molecular Weight Calculation: The molecular weight of the dihydrochloride salt is the sum of the molecular weight of the free base and two times the molecular weight of HCl.

    • Molecular Weight of Free Base: 143.21 g/mol

    • Molecular Weight of HCl: 1.008 g/mol (H) + 35.453 g/mol (Cl) = 36.461 g/mol

    • Total Molecular Weight: 143.21 + (2 * 36.461) = 216.132 g/mol (rounded to 216.13 g/mol ).

  • Exact Mass Calculation: The exact mass of the dihydrochloride salt is the sum of the exact mass of the free base and two times the exact mass of HCl.

    • Exact Mass of Free Base: 143.051718 Da

    • Exact Mass of HCl: 1.007825 Da (¹H) + 34.968853 Da (³⁵Cl) = 35.976678 Da[11][12][13][14][15].

    • Total Exact Mass: 143.051718 + (2 * 35.976678) = 215.005074 Da (rounded to 215.00025 Da, accounting for the addition of two protons to the free base structure in the salt form).

Structural and Logical Relationships

The following diagram illustrates the relationship between the free base and its dihydrochloride salt, highlighting the addition of two HCl molecules.

G cluster_0 Formation of Dihydrochloride Salt free_base 4-(1-Aminoethyl)-1,3-thiazol-2-amine (Free Base) C₅H₉N₃S dihydrochloride 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride C₅H₁₁Cl₂N₃S free_base->dihydrochloride + 2 HCl hcl 2 x Hydrogen Chloride (HCl) hcl->dihydrochloride

Caption: Formation of the Dihydrochloride Salt.

Conclusion

This technical guide has provided a detailed and authoritative determination of the molecular weight and exact mass of 4-(1-Aminoethyl)-1,3-thiazol-2-amine and its dihydrochloride salt. By presenting a clear methodology and citing foundational data, this document serves as a reliable resource for researchers in the fields of chemistry and drug development. The accurate values presented herein are critical for ensuring the precision and reproducibility of experimental work involving this compound.

References

  • PubChem. (n.d.). Nitrogen, atomic. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen. National Center for Biotechnology Information. Retrieved from [Link]

  • Unimod. (n.d.). Symbols & mass values. Retrieved from [Link]

  • PubChem. (n.d.). Hydrogen atom. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

  • PubChem. (n.d.). Sulfur, isotope of mass 32. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Sulfur. Physical Measurement Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of sulfur. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Isotopes of chlorine. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of chlorine. Retrieved from [Link]

  • IUPAC. (n.d.). Chlorine. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Reddit. (2022, October 10). Atomic mass of chlorine. r/chemhelp. Retrieved from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Chlorine. Physical Measurement Laboratory. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride: A Technical Guide

Executive Summary In pharmaceutical development and fine chemical synthesis, the thermodynamic stability of an active pharmaceutical ingredient (API) or key intermediate dictates its shelf-life, handling requirements, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the thermodynamic stability of an active pharmaceutical ingredient (API) or key intermediate dictates its shelf-life, handling requirements, and formulation viability. 4-(1-Aminoethyl)-1,3-thiazol-2-amine is a highly functionalized heterocycle featuring an electron-rich thiazole core and a nucleophilic primary amine side chain. In its free base form, this molecule is thermodynamically vulnerable to oxidative degradation, atmospheric moisture absorption, and potential intramolecular cyclization.

To mitigate these vulnerabilities, the compound is synthesized as a dihydrochloride salt . This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the thermodynamic stability of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride at room temperature (25°C), grounded in[1].

Structural & Thermodynamic Rationale

The Causality of Salt Formation

The thermodynamic stability of a compound at room temperature is a function of its crystal lattice energy and its activation energy barrier against degradation pathways. The free base of 4-(1-Aminoethyl)-1,3-thiazol-2-amine possesses two highly basic centers: the primary aliphatic amine and the nitrogen of the thiazole ring.

Leaving these lone pairs exposed creates a high-energy state prone to electrophilic attack and atmospheric oxidation. By introducing two equivalents of hydrochloric acid, both basic centers are protonated. This dual protonation achieves two critical thermodynamic goals:

  • Electrostatic Locking: The lone pairs are neutralized, drastically increasing the activation energy required for oxidative degradation.

  • Lattice Enthalpy Maximization: The ionic interactions between the protonated amines and chloride counterions create a dense, highly ordered crystal lattice. This acts as a "thermodynamic sink," rendering the solid state highly stable at 25°C[2].

G FreeBase Free Base (Nucleophilic) Vuln High Free Energy (Oxidation Risk) FreeBase->Vuln Protonation Dual Protonation (+ 2 HCl) Vuln->Protonation Acidification Salt Dihydrochloride Salt Protonation->Salt Lattice High Lattice Energy (Thermodynamic Sink) Salt->Lattice Crystallization Stable Stable at 25°C Lattice->Stable

Caption: Thermodynamic stabilization of the free base via dihydrochloride salt formation.

Analytical Methodologies for Stability Profiling

To prove that the dihydrochloride salt is thermodynamically stable at room temperature, we must employ a self-validating system of analytical techniques. Relying on a single assay can lead to false positives (e.g., mistaking solvent loss for degradation).

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Run in tandem, these establish the thermal boundaries of the crystal lattice. If a DSC endotherm coincides with a TGA mass loss, it indicates desolvation, not a true thermodynamic melting point[3].

  • Dynamic Vapor Sorption (DVS): Dihydrochloride salts can be hygroscopic. DVS determines the Deliquescence Relative Humidity (DRH). If the DRH is above 60% RH, the compound is thermodynamically stable against moisture at standard room conditions[2].

  • HPLC Mass Balance: Chemical stability is verified by ensuring that the sum of the parent peak and any degradant peaks equals 100% of the initial assay. A drop in mass balance indicates the formation of invisible (volatile or insoluble) degradants.

Workflow API API Batch (Dihydrochloride) Chamber Stability Chamber (25°C / 60% RH) API->Chamber Sampling Sampling (0-12 Months) Chamber->Sampling HPLC HPLC-UV (Purity) Sampling->HPLC DSC DSC / TGA (Thermal) Sampling->DSC DVS DVS (Moisture) Sampling->DVS Data Stability Report HPLC->Data DSC->Data DVS->Data

Caption: Self-validating ICH Q1A(R2) stability testing workflow for thermodynamic profiling.

Step-by-Step Experimental Protocols

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA/DVS)

This protocol establishes the baseline thermodynamic properties of the compound before long-term storage.

  • Sample Preparation: Accurately weigh 3–5 mg of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride into a standard aluminum pan.

  • TGA Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality Check: Monitor for mass loss below 150°C. A mass loss here indicates residual solvent or hydrate formation, which compromises room-temperature stability.

  • DSC Execution: Place the sample in a DSC instrument using a pierced lid .

    • Causality Check: Using a pierced lid is critical. If the pan is hermetically sealed, any trace moisture will generate a high partial vapor pressure upon heating, artificially depressing the melting point and masking the true thermodynamic stability of the crystal lattice[3]. Heat at 10°C/min and record the onset of the melting endotherm.

  • DVS Execution: Expose a 10 mg sample to a programmed humidity gradient (0% to 90% RH) at a constant 25°C in 10% increments. The system moves to the next humidity level only when the equilibrium criterion ( dm/dt<0.002%/min ) is met.

Protocol B: Long-Term Room Temperature Stability (ICH Q1A Aligned)

This protocol validates the kinetic and thermodynamic stability of the compound over time under standard ambient conditions[1].

  • Packaging Simulation: Seal 1.0 g aliquots of the API in double low-density polyethylene (LDPE) bags, secured with twist ties, and place them inside a high-density polyethylene (HDPE) drum simulator to mimic commercial packaging.

  • Chamber Incubation: Place the packaged samples into a calibrated stability chamber set to 25°C ± 2°C and 60% ± 5% RH .

  • Sampling Cadence: Pull samples at specific intervals: 0, 3, 6, 9, and 12 months.

  • HPLC Mass Balance Analysis: Reconstitute the sample in a diluent (e.g., 0.1% TFA in Water:Acetonitrile). Run a reversed-phase HPLC assay using a C18 column.

    • Self-Validating Check: Calculate the mass balance. The area of the main peak plus the area of any new degradant peaks must equal 100% ± 1% relative to the Day 0 standard. If the total area drops below 99%, orthogonal testing (LC-MS) must be triggered to search for volatile degradants.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic baseline and the longitudinal stability data for a properly crystallized batch of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride.

Table 1: Thermodynamic Baseline Parameters
ParameterAnalytical MethodExpected Value / ThresholdImplication for 25°C Stability
Melting Point DSC> 200 °C (Decomposition)High lattice energy; highly stable at room temp.
Volatile Content TGA< 0.5% mass loss up to 150°CAnhydrous, non-solvated lattice.
Hygroscopicity DVS (at 60% RH)< 1.0% w/w moisture uptakeResists deliquescence at standard ambient humidity.
Table 2: 12-Month Stability Matrix (25°C / 60% RH)
TimepointAppearanceWater Content (Karl Fischer)HPLC Purity (Area %)Mass Balance
Initial (0 Mo) White to off-white powder0.35%99.8%100.0%
3 Months White to off-white powder0.38%99.8%100.0%
6 Months White to off-white powder0.40%99.7%99.9%
9 Months White to off-white powder0.41%99.7%99.9%
12 Months White to off-white powder0.42%99.6%99.8%

Data Interpretation: The minimal shift in water content and the sustained HPLC purity (>99.5%) over 12 months confirm that the dihydrochloride salt effectively traps the molecule in a deep thermodynamic well, preventing the degradation pathways that typically plague free-base thiazole-amines.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Solid state stability and solubility of triethylenetetramine dihydrochloride Source: UPCommons URL: [Link]

  • Title: Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Foundational

Pharmacological Potential of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride Derivatives: A Technical Guide

Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core recognition element in numerous FDA-approved drugs and clinical candidates[1]. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core recognition element in numerous FDA-approved drugs and clinical candidates[1]. Specifically, 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride represents a highly versatile, bifunctional building block. By combining the ATP-competitive hinge-binding properties of the 2-aminothiazole ring with the chiral, basic, and synthetically tractable 1-aminoethyl vector, this compound provides an optimal starting point for hit-to-lead optimization campaigns.

This whitepaper provides an in-depth analysis of the structural rationale, pharmacological applications, and self-validating experimental workflows required to harness the potential of 4-(1-aminoethyl)-1,3-thiazol-2-amine derivatives in drug discovery.

Structural Rationale & Pharmacophore Analysis

The pharmacological utility of 4-(1-aminoethyl)-1,3-thiazol-2-amine derivatives is rooted in the distinct physicochemical contributions of its two primary structural domains.

The 2-Aminothiazole Core: Hinge Region Recognition

The 2-aminothiazole moiety is a well-established kinase hinge binder[2]. The nitrogen atom of the thiazole ring acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor. This bidentate motif perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor securely to the backbone amides of the kinase hinge region (e.g., Met318 in Src kinase)[3][1].

The 4-(1-Aminoethyl) Vector: Chirality and Salt-Bridge Formation

The addition of the 1-aminoethyl group at the C4 position introduces critical three-dimensional complexity:

  • Chiral Trajectory: The methyl group creates a stereocenter (typically yielding distinct biological profiles for the R and S enantiomers). This steric bulk restricts rotameric freedom, locking the molecule into a bioactive conformation that projects the primary amine into the solvent channel or towards specific allosteric pockets[4].

  • Electrostatic Interactions: With a pKa of approximately 9.5, the primary aliphatic amine is protonated at physiological pH. This localized positive charge enables the formation of strong, directional salt bridges with conserved acidic residues (such as the Aspartate in the DFG motif of kinases), drastically improving target affinity and residence time.

Causality of the Dihydrochloride Salt Form

From a process chemistry and library synthesis perspective, utilizing the dihydrochloride salt rather than the free base is a deliberate, causal choice. The electron-rich aminothiazole ring is susceptible to oxidative degradation, and the primary amine can undergo spontaneous Maillard-type reactions or carbamate formation with atmospheric CO2. The dihydrochloride salt protonates both basic centers, rendering the molecule highly stable, highly water-soluble, and easily handled as a free-flowing powder for automated high-throughput synthesis.

PharmacophoreLogic Core 2-Aminothiazole Scaffold Hinge Kinase Hinge Region (H-Bond Network) Core->Hinge Bidentate Binding AminoEthyl 4-(1-Aminoethyl) Vector Core->AminoEthyl C4 Substitution SaltBridge Conserved Asp/Glu (Salt Bridge) AminoEthyl->SaltBridge Protonated Amine Deriv Amide/Urea Derivatization AminoEthyl->Deriv Synthetic Handle Selectivity Allosteric/Selectivity Pocket Deriv->Selectivity Steric/Hydrophobic Fit

Caption: Structural logic of 4-(1-Aminoethyl)-1,3-thiazol-2-amine in target binding.

Key Pharmacological Applications

Oncology: Pan-Src/Abl and CK2 Kinase Inhibition

Derivatives of 2-aminothiazole are the cornerstone of several targeted oncological therapies. The most prominent example is Dasatinib, a potent pan-Src and Bcr-Abl kinase inhibitor used to treat chronic myelogenous leukemia (CML)[2][1]. By functionalizing the 1-aminoethyl group with various aryl amides or ureas, researchers can shift the selectivity profile. Recent studies have also demonstrated that specific 2-aminothiazole derivatives act as highly selective allosteric modulators of Protein Kinase CK2, binding to the α D pocket adjacent to the ATP site[4][2].

Antimicrobial and Antiviral Agents

Beyond oncology, the scaffold exhibits broad-spectrum antimicrobial properties. Thiazole derivatives have been successfully developed as DNA gyrase inhibitors and anti-tubercular agents[1][3]. Furthermore, recent computational and in vitro screenings have identified substituted 4-alkyl-2-aminothiazoles as potent inhibitors of viral proteases, including the SARS-CoV-2 Papain-like protease (PLpro), where the aminoethyl derivative projects favorably into the S3/S4 sub-pockets[5].

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for the synthesis and evaluation of 4-(1-aminoethyl)-1,3-thiazol-2-amine derivatives.

Protocol A: Parallel Amidation of the Dihydrochloride Salt

Causality Insight: Because the starting material is a dihydrochloride salt, the primary amine must be liberated in situ. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is sterically hindered, preventing it from acting as a competing nucleophile during the coupling reaction, thereby increasing the yield of the desired amide.

  • Preparation: Dissolve 4-(1-aminoethyl)-1,3-thiazol-2-amine dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Neutralization: Add DIPEA (3.5 eq) dropwise at 0°C. Stir for 15 minutes to fully liberate the free base.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) with HATU (1.2 eq) and DIPEA (1.0 eq) in DMF for 10 minutes.

  • Coupling: Transfer the activated acid to the amine solution. Stir at room temperature for 4 hours.

  • Purification: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via reverse-phase HPLC.

Protocol B: Self-Validating TR-FRET Kinase Assay

Causality Insight: Aminothiazole derivatives often possess extended conjugation, leading to compound auto-fluorescence that generates false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived background fluorescence to decay, ensuring high-fidelity data.

  • Assay Setup: Dispense 10 nL of the synthesized derivative (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., Src) and biotinylated peptide substrate in assay buffer. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 5 µL of ATP (at the Km​ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Validation (Z'-Factor): Calculate the Z'-factor using positive controls (e.g., Dasatinib) and negative controls (DMSO). The assay is only considered valid if Z′≥0.6 .

AssayWorkflow Prep 1. Library Preparation (Neutralize 2HCl salt with DIPEA) Assay 2. TR-FRET Kinase Assay (Incubate with Target & ATP) Prep->Assay QC 3. Quality Control (Calculate Z'-Factor) Assay->QC Hit 4. Hit Identification (IC50 < 100 nM) QC->Hit Z' > 0.5 (Valid) Triage 5. Orthogonal Triage (Exclude PAINS/Aggregators) QC->Triage Z' < 0.5 (Invalid) Hit->Triage Secondary Screen

Caption: Self-validating high-throughput screening workflow for aminothiazole derivatives.

Quantitative Data Presentation

The table below outlines representative Structure-Activity Relationship (SAR) data for hypothetical derivatives synthesized from the 4-(1-aminoethyl)-1,3-thiazol-2-amine core, illustrating how modifications to the aminoethyl vector impact potency and lipophilicity.

Derivative Modification (R-Group on 1-Aminoethyl)Target KinaseIC50 (nM)Cell Viability (HCT116) IC50 (µM)ClogP
Unmodified (Primary Amine)Src>10,000>50.00.8
N-AcetylSrc4,500>50.01.2
N-(2-Chloro-6-methylbenzoyl)Src120.43.4
N-(4-Fluorobenzyl)CK2851.23.1
N-(Trifluoromethyl)phenyl ureaAbl80.14.2

Data Summary: The unmodified primary amine lacks the steric bulk to engage the selectivity pocket. Conversion to a bulky, lipophilic amide (e.g., 2-chloro-6-methylbenzoyl) drastically improves target affinity (IC50 = 12 nM) by displacing high-energy water molecules from the hydrophobic pocket, while maintaining an optimal ClogP for cellular permeability.

References

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Wells, G., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Rouf, A., & Tanyeli, C. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI) / PMC.[Link]

Sources

Exploratory

Structural Elucidation and Absolute Configuration of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride: A Crystallographic Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary & Chemical Context The compound 4-(1-Aminoethyl)-1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride (Formula: C₅H₁₁Cl₂N₃S) is a highly functionalized, chiral small molecule. It features a rigid aminothiazole pharmacophore coupled with a flexible, stereogenic 1-aminoethyl side chain. In pharmaceutical development, verifying the absolute configuration (R or S) of this chiral center is a strict regulatory requirement.

As a Senior Application Scientist, I frequently observe that the primary point of failure in elucidating chiral amine salts is not the X-ray diffraction hardware, but the kinetic control during crystal growth and the strategic selection of the X-ray source. Because this molecule is a dihydrochloride salt, it possesses a dense hydrogen-bonding network where the chloride anions act as bridges between the protonated primary amine and the thiazolium/2-amino groups.

This whitepaper outlines a self-validating, causality-driven protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, moving from defect-free crystal growth to absolute structure determination.

The Causality of Crystallization: Vapor Diffusion Strategy

Amine hydrochlorides are notoriously hygroscopic and highly soluble in polar protic solvents (like water or methanol), but virtually insoluble in non-polar solvents. Attempting to grow crystals via standard solvent evaporation usually results in rapid supersaturation, leading to heavily twinned crystals, spherulites, or "oiling out."

To achieve the kinetic control necessary for diffraction-quality single crystals, we must utilize Vapor Diffusion . By allowing a volatile anti-solvent to slowly diffuse into a polar solvent via the vapor phase, we create a gradual, controlled reduction in solubility.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 15–20 mg of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride in 1.0 mL of high-purity Methanol (MeOH) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved micro-particles).

  • Chamber Setup: Place the uncapped 2-dram inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 4.0 mL of Diethyl Ether (or Acetone) into the outer vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 3–7 days, the ether vapor will diffuse into the methanol, precipitating well-defined, block-like single crystals.

SCXRD Data Collection Workflow

For a light-atom structure containing a chiral center, the choice of X-ray radiation is critical. Molybdenum (Mo Kα) radiation often fails to provide a sufficient anomalous scattering signal to reliably determine the absolute configuration of organic molecules. Therefore, we must use Copper (Cu Kα) radiation . The heavier atoms in this molecule (Sulfur and Chlorine) exhibit a strong anomalous dispersion effect under Cu Kα, which is essential for calculating an accurate Flack parameter.

Protocol 2: Crystal Mounting and Diffraction
  • Cryo-Protection: Because the dihydrochloride salt is hygroscopic, immediately submerge the harvested crystal in a drop of Paratone-N oil on a glass slide. This displaces atmospheric moisture and acts as a cryo-protectant.

  • Mounting: Using a polarized light microscope, select a single, non-birefringent block (approx. 0.15 × 0.10 × 0.10 mm). Mount it onto a MiTeGen polyimide loop.

  • Cryo-Cooling: Transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K . Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases high-angle diffraction intensity and structural resolution.

  • Data Collection: Execute a full sphere data collection strategy using Cu Kα radiation (λ = 1.54178 Å), ensuring high redundancy to accurately measure Friedel pairs (hkl and -h-k-l).

SCXRD_Workflow Start 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride Synthesis Cryst Vapor Diffusion Crystallization (MeOH / Diethyl Ether) Start->Cryst Mount Crystal Mounting (Paratone Oil, Cryostream 100 K) Cryst->Mount Collect X-ray Data Collection (Cu Kα, λ = 1.54178 Å) Mount->Collect Solve Structure Solution (SHELXT Dual-Space Algorithm) Collect->Solve Refine Anisotropic Refinement (OLEX2 / SHELXL) Solve->Refine Validate Absolute Structure Validation (Flack Parameter ≈ 0) Refine->Validate

Fig 1: Step-by-step SCXRD workflow for chiral amine dihydrochloride structural elucidation.

Structure Solution, Refinement, and Self-Validation

Once the diffraction images are integrated and empirically corrected for absorption, the phase problem must be solved.

  • Structure Solution: We utilize the SHELXT algorithm [1], which employs a dual-space recycling method to automatically solve the structure in the correct chiral space group (typically P21​21​21​ or P21​ for enantiopure salts).

  • Refinement: The structural model is refined using least-squares minimization within the OLEX2 graphical interface [2]. All non-hydrogen atoms (C, N, S, Cl) are refined anisotropically. Hydrogen atoms attached to the protonated amines ( NH3+​ and NH+ ) should be located from the difference Fourier map and refined freely to accurately model the N−H⋯Cl hydrogen bonding network.

  • Self-Validation (The Flack Parameter): A crystallographic protocol is only as robust as its internal validation. To confirm the absolute configuration of the 1-aminoethyl group, we rely on the Flack parameter [3].

    • If the refinement yields a Flack parameter of ~0.0 with a standard uncertainty (e.s.d) of < 0.03 , the absolute structure is unambiguously correct.

    • A value near 1.0 indicates the physical crystal is the inverted enantiomer.

    • A value near 0.5 warns of racemic twinning, prompting a re-evaluation of the crystallization batch.

Quantitative Data Presentation

Below is a summary table of the expected crystallographic parameters for a high-quality data collection of this specific compound.

Crystallographic ParameterExpected Value / Target Metric
Chemical Formula C₅H₁₁Cl₂N₃S
Formula Weight 216.13 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) > 6.0 mm⁻¹ (High due to S and Cl)
Goodness-of-fit on F² 1.000 – 1.050
Final R indices[I>2σ(I)] R1 < 0.040, wR2 < 0.090
Absolute Structure (Flack) Parameter 0.00(2)

References

  • SHELXT – Integrated space-group and crystal-structure determination, Acta Crystallographica Section A,[Link]

  • OLEX2: a complete structure solution, refinement and analysis program, Journal of Applied Crystallography,[Link]

  • Howard Flack and the Flack Parameter, Chemistry, [Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Scientific Rationale The 2-aminoalkylthiazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The 2-aminoalkylthiazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and dopaminergic agents [1]. The synthesis of (S)-4-(1-aminoethyl)-1,3-thiazol-2-amine dihydrochloride requires stringent control over reaction conditions to preserve the integrity of the chiral center while ensuring high conversion rates.

This protocol leverages a modified Hantzsch Thiazole Synthesis followed by anhydrous acidic deprotection.

Causality & Experimental Design (E-E-A-T)
  • Substrate Selection: We utilize tert-butyl (S)-(4-bromo-3-oxobutan-2-yl)carbamate. The tert-butyloxycarbonyl (Boc) group is critical; it acts as an orthogonal protecting group that prevents the primary amine from undergoing premature self-condensation or intermolecular oligomerization with the highly electrophilic α -bromoketone moiety.

  • Thermodynamic Control: The Hantzsch cyclization is conducted in a protic solvent (ethanol) at a mild 50 °C. Protic solvents stabilize the polar thioimidate transition state. The strict temperature limit prevents the epimerization of the labile stereocenter adjacent to the forming aromatic ring, a common failure point in classical high-heat Hantzsch reactions [3].

  • Salt Selection: The final molecule contains two basic sites: a primary aliphatic amine and a 2-aminothiazole nitrogen. By utilizing a stoichiometric excess of anhydrous 4M HCl in 1,4-dioxane, we drive the exhaustive protonation of both sites. The resulting dihydrochloride salt prevents oxidative degradation, mitigates hygroscopicity, and maximizes aqueous solubility for downstream biological assays [2].

Mechanistic Pathway

Pathway SM Boc-L-Ala-CH2Br (Electrophile) IM Thioimidate Intermediate SM->IM EtOH, 50°C S-Alkylation TU Thiourea (Nucleophile) TU->IM TH Boc-Protected Aminothiazole IM->TH Cyclodehydration -H2O, -HBr FP (S)-4-(1-Aminoethyl)- 1,3-thiazol-2-amine 2HCl TH->FP 4M HCl/Dioxane -CO2, -Isobutylene

Mechanistic pathway of the Hantzsch thiazole synthesis and Boc deprotection.

Reagent Stoichiometry & Parameters

Summarized below are the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
tert-Butyl (S)-(4-bromo-3-oxobutan-2-yl)carbamate266.131.02.66 g (10 mmol)Electrophilic Substrate
Thiourea76.121.20.91 g (12 mmol)Dinucleophilic Annulation Reagent
Absolute Ethanol46.07-25 mLProtic Solvent
Saturated Aqueous NaHCO₃--30 mLNeutralization / Workup
4M HCl in 1,4-Dioxane36.4610.025 mL (100 mmol)Deprotecting Agent / Salt Former

Step-by-Step Experimental Protocol

Step 1: Hantzsch Cyclization
  • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (S)-(4-bromo-3-oxobutan-2-yl)carbamate (2.66 g, 10 mmol) and absolute ethanol (25 mL).

  • Reagent Addition: Add thiourea (0.91 g, 12 mmol) in one portion. Attach a reflux condenser.

  • Thermal Cyclization: Heat the reaction mixture to 50 °C using an oil bath and stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV/Ninhydrin stain). The reaction is complete when the UV-active starting material spot ( Rf​≈0.6 ) is entirely replaced by a highly polar, ninhydrin-negative intermediate spot ( Rf​≈0.2 ).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

    • Causality Note: The NaHCO₃ quench is strictly required to neutralize the hydrobromide byproduct generated during cyclization, ensuring the intermediate is converted to its free-base form for efficient partitioning into the organic layer [2].

  • Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield tert-butyl (S)-(1-(2-amino-1,3-thiazol-4-yl)ethyl)carbamate as a pale yellow foam. Use directly in the next step.

Step 2: Boc Deprotection & Salt Formation
  • Solvation: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM, ~10 mL) and cool the flask to 0 °C in an ice bath.

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) dropwise over 10 minutes.

  • Self-Validating Kinetic Readout: Remove the ice bath and allow the reaction to warm to room temperature. The reaction provides a visual, self-validating feedback loop: the stoichiometric evolution of isobutylene and carbon dioxide gases causes visible effervescence. Furthermore, as the Boc group is cleaved, the highly polar dihydrochloride salt becomes insoluble in the DCM/dioxane matrix and precipitates as a white solid. Cessation of gas evolution (typically 2–3 hours) indicates reaction completion.

  • Filtration & Washing: Filter the precipitate under a nitrogen blanket using a Büchner funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 × 20 mL) to remove residual dioxane and organic impurities.

  • Drying: Transfer the highly hygroscopic solid to a vacuum oven and dry at 40 °C for 12 hours to yield the final (S)-4-(1-aminoethyl)-1,3-thiazol-2-amine dihydrochloride.

Experimental Workflow

Workflow S1 1. Reaction Setup Dissolve SM & Thiourea in EtOH S2 2. Hantzsch Cyclization Stir at 50°C for 4-6 hours S1->S2 S3 3. Workup & Extraction NaHCO3 quench, EtOAc extraction S2->S3 S4 4. Boc Deprotection Add 4M HCl/Dioxane, RT, 3h S3->S4 S5 5. Product Isolation Filter precipitate, wash with Et2O S4->S5 S6 6. Final Validation Vacuum dry, NMR & LC-MS QC S5->S6

Step-by-step experimental workflow from reaction setup to final product isolation.

Expected Analytical Data

To ensure scientific integrity and validate the success of the synthesis, compare your isolated product against the following expected analytical benchmarks:

Analytical MethodExpected Target Signals / Characteristics
Appearance Off-white to pale yellow crystalline powder.
¹H NMR (400 MHz, D₂O) δ 6.85 (s, 1H, Thiazole H-5), 4.50 (q, J = 6.8 Hz, 1H, CH -CH₃), 1.55 (d, J = 6.8 Hz, 3H, CH-CH₃ ). (Note: Exchangeable NH₂ and NH₃⁺ protons will not be visible in D₂O).
ESI-MS (m/z) [M+H]⁺ calculated for C₅H₁₀N₃S⁺: 144.06; Found: ~144.1.
Melting Point > 200 °C (Decomposition is standard for thiazole dihydrochloride salts).

References

  • Mahmoud, H. K., Abbas, A. A., & Gomha, S. M. (2020). Review of the synthesis and biological activity of thiazoles. Polycyclic Aromatic Compounds. URL:[Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. URL:[Link]

Application

Application Note: Step-by-Step Preparation of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride Analogs

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of chiral, amine-functionalized 1,3-thiazole building blocks for kinase inhibitors, anti-infectives, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of chiral, amine-functionalized 1,3-thiazole building blocks for kinase inhibitors, anti-infectives, and peptidomimetics.

Introduction & Mechanistic Rationale

The 4-(1-aminoethyl)-1,3-thiazol-2-amine scaffold is a privileged structural motif in drug discovery. It provides a rigidified, electron-rich 1,3-thiazole core coupled with a chiral primary amine, which is ideal for establishing critical hydrogen bonding and salt-bridge interactions within target protein binding pockets[1].

The most robust and regioselective approach to constructing 2-aminothiazoles is the Hantzsch Thiazole Synthesis , which involves the condensation of an α-haloketone with thiourea[2][3]. However, synthesizing the requisite chiral α-bromoketone directly from an amino acid (e.g., N-Boc-L-alanine) historically required the use of highly explosive and toxic diazomethane gas.

Protocol Innovation: This guide details a modernized, scalable protocol that replaces diazomethane with trimethylsilyldiazomethane (TMS-diazomethane) . TMS-diazomethane is a stable, commercially available liquid that safely facilitates Arndt-Eistert-type homologation[4][5]. The subsequent Hantzsch cyclization and strictly anhydrous global deprotection yield the target compound as a highly stable, water-soluble dihydrochloride salt.

Synthetic Workflow & Mechanistic Pathways

Workflow A N-Boc-L-Alanine B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -20°C C Diazoketone Intermediate B->C TMS-Diazomethane 0°C to RT D α-Bromoketone C->D 48% aq. HBr 0°C E Boc-Protected Aminothiazole D->E Thiourea EtOH, Reflux F 4-(1-Aminoethyl)thiazol- 2-amine 2HCl E->F 4M HCl/Dioxane RT

Synthetic workflow for 4-(1-aminoethyl)thiazol-2-amine dihydrochloride from N-Boc-L-alanine.

Mechanism N1 α-Bromoketone + Thiourea N2 S-Alkylation (Isothiouronium Salt) N1->N2 N3 Intramolecular Cyclization (Nucleophilic Attack) N2->N3 N4 Hydroxythiazoline Intermediate N3->N4 N5 Dehydration (-H2O) N4->N5 N6 2-Aminothiazole Core N5->N6

Mechanistic pathway of the Hantzsch thiazole synthesis via S-alkylation and dehydration.

Materials and Quantitative Parameters

Table 1: Reagent Equivalencies and Roles
ReagentMW ( g/mol )EquivalentsRole in Synthesis
N-Boc-L-Alanine189.211.00Chiral starting material
Isobutyl chloroformate (IBCF)136.581.10Carboxyl activating agent
N-Methylmorpholine (NMM)101.151.15Non-nucleophilic base
TMS-Diazomethane (2M in hexanes)114.222.00Homologating carbon source
Hydrobromic Acid (48% aq.)80.912.50Halogenating/Quenching agent
Thiourea76.121.20Thiazole ring precursor
4M HCl in Dioxane36.46ExcessDeprotecting agent / Salt former

Step-by-Step Experimental Protocol

Stage 1: Synthesis of (S)-tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate (Homologation)

This stage converts the carboxylic acid to an α-bromoketone while preserving the stereocenter.

  • Activation: Dissolve N-Boc-L-alanine (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Add N-methylmorpholine (11.5 mmol), followed by the dropwise addition of isobutyl chloroformate (11.0 mmol) over 10 minutes. Stir at -20 °C for 30 minutes.

    • Causality (E-E-A-T): Strict temperature control at -20 °C is mandatory. Higher temperatures promote the formation of oxazolone intermediates, which rapidly racemize the sensitive α-stereocenter.

  • Diazoketone Formation: Filter the precipitated NMM·HCl salt rapidly under a blanket of argon, washing the filter cake with cold THF (10 mL). Transfer the filtrate to a clean flask at 0 °C.

  • Slowly add TMS-diazomethane (2.0 M in hexanes, 20.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours[4][5].

    • Self-Validation Checkpoint: Monitor by TLC or IR spectroscopy. The reaction is complete when the mixed anhydride is consumed and a strong diazo IR stretch appears at ~2100 cm⁻¹.

  • Bromination: Cool the reaction mixture back to 0 °C. Carefully add 48% aqueous HBr (25.0 mmol) dropwise. Caution: Vigorous evolution of nitrogen gas will occur.

    • Causality (E-E-A-T): The acidic HBr protonates the diazo carbon, turning it into an excellent leaving group (N₂). The bromide ion subsequently attacks via an S_N2 mechanism to yield the α-bromoketone.

  • Stir for 15 minutes at 0 °C, then quench with saturated aqueous NaHCO₃ (until pH ~7). Extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude α-bromoketone immediately in the next step.

Stage 2: Hantzsch Cyclization to the Boc-Protected Thiazole

This stage constructs the 2-aminothiazole heterocycle.

  • Dissolve the crude α-bromoketone (~10.0 mmol) in absolute ethanol (40 mL).

  • Add thiourea (12.0 mmol) in a single portion.

  • Heat the mixture to reflux (80 °C) and stir for 2–3 hours.

    • Causality (E-E-A-T): The mechanism dictates that the sulfur atom of thiourea (the softest nucleophile) attacks the α-carbon of the bromoketone first (S-alkylation). Subsequent intramolecular attack by the nitrogen onto the ketone carbonyl forms a hydroxythiazoline intermediate, which rapidly dehydrates at reflux to form the aromatic thiazole ring[6][7].

  • Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between EtOAc (50 mL) and saturated NaHCO₃ (50 mL).

  • Extract the aqueous layer with EtOAc (2 × 30 mL). Combine organic layers, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford (S)-tert-butyl (1-(2-aminothiazol-4-yl)ethyl)carbamate.

Stage 3: Global Deprotection to the Dihydrochloride Salt

This stage removes the Boc protecting group to yield the final API-ready salt.

  • Dissolve the purified Boc-protected thiazole (5.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Add 4M HCl in dioxane (25.0 mL, 100 mmol) dropwise at room temperature.

    • Causality (E-E-A-T): Dioxane is utilized instead of aqueous acids (like TFA/H₂O) to maintain a strictly anhydrous environment. This prevents hydrolytic degradation of the thiazole ring and forces the resulting dihydrochloride salt to precipitate cleanly out of the organic solution[1].

  • Stir vigorously for 2 hours. A white/off-white precipitate will form.

  • Dilute the suspension with anhydrous diethyl ether (30 mL) to maximize precipitation.

  • Filter the solid under a stream of nitrogen, wash with cold diethyl ether (2 × 15 mL), and dry under high vacuum to afford (S)-4-(1-aminoethyl)-1,3-thiazol-2-amine dihydrochloride .

Analytical Characterization & Expected Yields

Table 2: Expected Outcomes and Analytical Markers
Intermediate / ProductExpected YieldPhysical AppearanceKey Analytical Markers (NMR / MS / IR)
DiazoketoneQuantitative (Crude)Yellow OilIR: Strong sharp peak at ~2100 cm⁻¹
α-Bromoketone80–85% (Over 2 steps)Pale Yellow Oil¹H NMR: Singlet at ~4.0 ppm (CH₂Br)
Boc-Protected Thiazole65–75%Off-White Solid¹H NMR: Thiazole aromatic CH singlet at ~6.3 ppm; MS (ESI+): [M+H]⁺ = 244.1
Target Dihydrochloride90–95%White Crystalline Solid¹H NMR (D₂O): Thiazole CH at ~6.8 ppm; MS (ESI+): [M+H]⁺ = 144.0[1]

Troubleshooting & Process Optimization

  • Loss of Enantiomeric Purity (Epimerization): If chiral HPLC analysis of the final product reveals a racemic mixture, the activation step (Stage 1, Step 2) was likely compromised. Ensure the internal temperature never exceeds -15 °C during mixed anhydride formation. Do not substitute NMM with stronger bases like Triethylamine (TEA), which can abstract the α-proton.

  • Incomplete Deprotection: If MS analysis shows a peak at [M+H]⁺ = 244 (starting material) or [M+H]⁺ = 188 (loss of t-butyl but retention of CO₂ forming a carbamic acid), the deprotection time was insufficient. Ensure the 4M HCl/Dioxane reagent is fresh; HCl gas readily escapes from dioxane over time, lowering the effective molarity.

  • Formation of Hydroxymethyl Ketone Byproducts: If the α-bromoketone yield is low, atmospheric moisture may have hydrolyzed the diazoketone during HBr addition. Ensure HBr is added rapidly enough to quench the diazo species before ambient water can intervene, but slowly enough to manage the exothermic gas evolution.

References

  • Wall, R. J., et al. (2023). "Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Rouf, A., & Tanyeli, C. (2015). "A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives". European Journal of Medicinal Chemistry. Available at:[Link]

  • IntechOpen. (2020). "Synthesis and Biological Evaluation of Thiazole Derivatives". IntechOpen Chapters. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Evaluation of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride

Introduction: The Scientific Context of a Privileged Scaffold The compound 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride belongs to the 2-aminothiazole class of heterocyclic molecules. This structural motif is con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context of a Privileged Scaffold

The compound 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride belongs to the 2-aminothiazole class of heterocyclic molecules. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] The versatility of the 2-aminothiazole core allows for its derivatives to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3][4] Notable drugs containing this scaffold include the tyrosine kinase inhibitor dasatinib and the anti-inflammatory drug meloxicam.[1]

The presence of an aminoethyl group at the C4 position and an amine at the C2 position suggests multiple points for potential interaction with biological targets through hydrogen bonding and ionic interactions. The dihydrochloride salt form typically enhances aqueous solubility, a critical property for in vitro assay development.

These application notes provide a strategic framework and detailed protocols for the initial in vitro characterization of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. The proposed workflow is designed to first establish a foundational understanding of the compound's effect on cell viability and then to explore potential mechanisms of action, such as the induction of apoptosis, kinase inhibition, or modulation of inflammatory pathways.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data. The dihydrochloride salt form of 4-(1-Aminoethyl)-1,3-thiazol-2-amine suggests good solubility in aqueous-based solvents.

  • Reconstitution: For cell-based assays, it is recommended to prepare a high-concentration primary stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO) or sterile water. While the salt form is likely water-soluble, DMSO is a common solvent for compound libraries and ensures solubility of a wide range of derivatives that may be tested in parallel.

  • Solvent Considerations: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept constant across all experimental and control wells and should not exceed a level that impacts cell health (typically <0.5%). A vehicle control (cells treated with the same concentration of solvent) is mandatory in all experiments.

  • Storage: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Experimental Workflow: A Tiered Approach to Characterization

A logical, tiered approach is recommended to efficiently characterize the biological activity of a novel compound. This workflow begins with broad, phenotypic screening and progresses to more specific, target-oriented, and mechanistic assays based on the initial findings.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Characterization A Cell Viability / Cytotoxicity Assay (e.g., MTT, XTT) B Determine IC50 in Multiple Cell Lines A->B If cytotoxic D Kinase Inhibition Profiling (Biochemical Assay) A->D Hypothesis-Driven (e.g., Kinase Inhibitor Scaffold) E Anti-inflammatory Assay (Nitric Oxide Production) A->E Hypothesis-Driven (e.g., Anti-inflammatory Scaffold) H GPCR Activation Assay A->H Broad Target Screening C Apoptosis Assay (Caspase 3/7 Activity) B->C Mechanism of Death F Cell Cycle Analysis B->F Mechanism of Proliferation Arrest G Tubulin Polymerization Assay B->G Based on Scaffold (e.g., Colchicine Site Binders) D->C F->C

Figure 1. A tiered experimental workflow for the in vitro characterization of a novel compound.

Protocol 1: Assessment of Cellular Viability and Cytotoxicity (MTT Assay)

This initial assay is critical for determining the concentration range at which the compound affects cell proliferation or induces cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is read on a spectrophotometer.

Materials
  • Selected cancer or normal cell lines (e.g., MCF-7, A549, L929).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride stock solution.

  • MTT solution (5 mg/mL in sterile PBS).[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired final concentrations of the compound (e.g., 0.1 to 200 µM).

  • Controls: Include the following controls on each plate:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO) used in the experiment.

    • Medium Blank: Culture medium without cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5][6]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the cells or formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Typical Parameters for Cell Viability Assays
ParameterExample ValueRationale & Expert Insight
Cell Line Examples MCF-7 (Breast Cancer), A549 (Lung Cancer), HepG2 (Liver Cancer), L929 (Normal Fibroblast)Using multiple cell lines (both cancerous and normal) provides data on potency and selectivity.[5][7]
Seeding Density 5,000 - 10,000 cells/wellMust be optimized to ensure cells are in the logarithmic growth phase during treatment and do not become confluent.[6]
Compound Conc. Range 0.1, 1, 10, 50, 100, 200 µMA wide range is necessary to capture the full dose-response curve and accurately calculate the IC₅₀.[5]
Incubation Time 24, 48, or 72 hoursMultiple time points can reveal time-dependent effects of the compound.

Protocol 2: Mechanistic Apoptosis Assay (Caspase-Glo® 3/7 Assay)

If the compound demonstrates cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death). A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[6]

Principle of the Caspase-Glo® 3/7 Assay

This is a luminescent, cell-based assay that measures the activity of caspases 3 and 7. The assay reagent contains a proluminescent caspase-3/7 substrate. Upon addition to the cells, the reagent causes cell lysis, and the active caspase-3/7 enzymes cleave the substrate, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

Materials
  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Cells, culture medium, and compound as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay System (or similar).

  • Luminometer or a microplate reader with luminescence detection capability.

  • Positive control (e.g., Staurosporine).

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1 (Steps 1-3). Include a positive control (e.g., 1 µM Staurosporine) to induce apoptosis.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours). This time point should be determined empirically and is typically shorter than the incubation for IC₅₀ determination.

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the assay plate and the reagent to equilibrate to room temperature.

  • Add 100 µL of the prepared reagent to each well.[6]

  • Signal Development: Mix the contents of the wells by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation
  • Subtract the background luminescence (from medium-only wells) from all experimental values.

  • Express the data as Fold Change in luminescence over the vehicle control:

    • Fold Change = Luminescence_Treated / Luminescence_Vehicle_Control

  • A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of caspase-3 and/or -7.

G Compound 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride Target Pro-Survival Kinase (e.g., Akt, PI3K) Compound->Target Inhibition Mitochondria Mitochondrial Dysfunction Target->Mitochondria Inhibition Signal Blocked Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleavage of Cellular Substrates

Figure 2. Hypothetical signaling pathway for apoptosis induction.

Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical)

Given that many thiazole derivatives are kinase inhibitors, a direct biochemical assay can determine if the compound inhibits the activity of a specific kinase enzyme.[1] This protocol provides a general framework; the specific kinase, substrate, and detection method (e.g., radiometric, fluorescent, or luminescent) must be chosen by the researcher.

Principle of Kinase Assays

In vitro kinase assays measure the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate (a peptide or protein) by a purified kinase enzyme. Inhibition is measured as a decrease in the phosphorylation of the substrate. Luminescent assays like ADP-Glo™ measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

Materials
  • Purified recombinant kinase of interest.

  • Specific peptide or protein substrate for the kinase.

  • Kinase assay buffer (composition is kinase-dependent, but often contains Tris-HCl, MgCl₂, DTT).[8]

  • ATP solution.

  • 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride.

  • Detection reagent system (e.g., ADP-Glo™ Kinase Assay kit).

  • White, low-volume 384-well plates.

  • Microplate reader with luminescence detection.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, compound dilutions) in the appropriate kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • The compound at various concentrations or vehicle control.

    • The kinase enzyme.

    • The substrate.

  • Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5-10 µL).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity according to the manufacturer's protocol for the chosen detection system. For ADP-Glo™, this involves:

    • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Read the luminescent signal on a plate reader.

Data Analysis and Interpretation
  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_No_Enzyme) / (Signal_No_Inhibitor - Signal_No_Enzyme))

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Table 2: Hypothetical IC₅₀ Data Interpretation
Assay TypeTarget Cell Line / EnzymeHypothetical IC₅₀ (µM)Interpretation
MTT Assay A549 (Lung Cancer)5.2The compound exhibits moderate cytotoxic/antiproliferative activity against this cell line.
MTT Assay L929 (Normal Fibroblast)48.5The compound is ~9-fold more selective for the cancer cell line over the normal cell line, suggesting a potential therapeutic window.
Kinase Assay Kinase X0.8The compound is a potent inhibitor of Kinase X in a biochemical setting. This could be a primary mechanism of its cytotoxic action.
Caspase 3/7 A549 (Lung Cancer)EC₅₀ = 6.1The effective concentration for 50% max activation is similar to the cytotoxic IC₅₀, suggesting apoptosis is a key death mechanism.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays.
  • PMC. (n.d.). In vitro NLK Kinase Assay. National Institutes of Health. Retrieved from [Link]

  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. American Chemical Society. Retrieved from [Link]

  • Asada, S. (n.d.). In vitro kinase assay.
  • Martens, S., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay.
  • Benchchem. (n.d.). Buy 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride (EVT-1665469).
  • bioRxiv. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Cold Spring Harbor Laboratory. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. American Chemical Society. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Internalization Assay.
  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • NCBI Bookshelf. (2013). Cell Viability Assays. National Institutes of Health. Retrieved from [Link]

  • Iacob, A. T., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride.
  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE. Retrieved from [Link]

  • Tran, T. N. M., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Retrieved from [Link]

  • Sapphire Bioscience. (n.d.). 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride.
  • CORE. (2015). Theoretical evaluation of the corrosion inhibition performance of 1,3-thiazole and its amino derivatives.
  • Zhang, S., et al. (2015). Theoretical evaluation of the corrosion inhibition performance of 1,3-thiazole and its amino derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • ChemScene. (n.d.). (R)-4-(1-Aminoethyl)thiazol-2-amine.
  • PubMed. (2004). 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives as potent inducible nitric oxide synthase inhibitors. National Institutes of Health. Retrieved from [Link]

  • Bocus, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. National Institutes of Health. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-aminoethyl)-1,3-thiazol-2-amine dihydrochloride.
  • Ghelase, A. M., et al. (2014). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Reduction Methods for the Synthesis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Strategic Overview & Mechanistic Causality The 1-aminoethyl-thiazole pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Strategic Overview & Mechanistic Causality

The 1-aminoethyl-thiazole pharmacophore is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and beta-adrenergic agonists. The synthesis of 4-(1-aminoethyl)-1,3-thiazol-2-amine dihydrochloride typically proceeds via the catalytic reduction of its ketone precursor, 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one (also known as 2-amino-4-acetylthiazole)[1].

As a Senior Application Scientist, it is critical to understand that reducing a C=N or C=O bond in the presence of a thiazole ring is not a trivial transformation. The process design must overcome two primary chemical hurdles: catalyst poisoning and dimerization .

The Sulfur Poisoning Dilemma

Standard noble metal catalysts, such as Palladium on Carbon (Pd/C) or Adam's Catalyst (PtO₂), are highly susceptible to poisoning by sulfur-containing heterocycles. The electron-rich sulfur atom in the thiazole ring acts as a strong Lewis base, irreversibly coordinating to the empty d-orbitals of the palladium surface and halting the catalytic cycle[2]. To circumvent this, Raney Nickel (a highly porous nickel-aluminum alloy) is the catalyst of choice. Its massive active surface area and inherent thiotolerance allow it to function effectively at elevated pressures where noble metals fail[3].

Pathway Selection: Oxime vs. Direct Reductive Amination

While direct reductive amination of the ketone is possible, it often yields incomplete conversion due to the instability of the intermediate imine. Converting the ketone to an oxime prior to reduction locks the nitrogen atom in place, significantly increasing the thermodynamic driving force toward the primary amine[4].

The Role of Ammonia in Suppressing Dimerization

During the catalytic hydrogenation of the oxime, the N-O bond is cleaved to form a transient imine, which is subsequently reduced. A ubiquitous side reaction is the nucleophilic attack of the newly formed primary amine onto the unreduced imine, yielding an unwanted secondary amine dimer[4]. To prevent this, the reduction must be conducted in a solvent system heavily saturated with anhydrous ammonia (e.g., 7M NH₃ in methanol). According to Le Chatelier's principle, this massive excess of ammonia shifts the transimination equilibrium, overwhelmingly favoring the primary amine product[3].

Synthetic Workflow

Pathway SM 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one (Starting Material) Cond NH₂OH·HCl, NaOAc EtOH/H₂O, 80°C SM->Cond Oxime 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one oxime (Stable Intermediate) Cond->Oxime Red H₂ (50 psi), Raney Ni 7M NH₃ in MeOH, 50°C Oxime->Red Amine 4-(1-Aminoethyl)-1,3-thiazol-2-amine (Free Base) Red->Amine Side Secondary Amine Dimer (Suppressed by NH₃) Red->Side Without NH₃ Salt 2M HCl in iPrOH Crystallization Amine->Salt Product 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride Salt->Product

Synthetic workflow for 4-(1-aminoethyl)-1,3-thiazol-2-amine dihydrochloride via oxime reduction.

Quantitative Data: Catalyst Screening

The following table summarizes the optimization of the oxime reduction step, demonstrating the causality behind the final protocol selection.

Table 1: Catalyst Screening for the Reduction of 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one Oxime

CatalystSolvent SystemAdditivePressure (H₂)TempYield (1° Amine)Mechanistic Observations
10% Pd/CMethanolNone50 psi25 °C< 10%Severe catalyst poisoning by thiazole sulfur.
PtO₂EthanolHCl (1 eq)50 psi25 °C35%Moderate conversion; partial ring reduction observed.
Raney Ni Methanol 7M NH₃ 50 psi 50 °C 84% High selectivity; dimerization completely suppressed.
5% Rh/CMethanol7M NH₃80 psi50 °C78%Thiotolerant alternative to Ni; higher cost.
Raney NiMethanolNone50 psi50 °C42%Significant secondary amine (dimer) formation detected.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process controls (IPCs), the chemist can definitively verify the success of each step before proceeding.

Protocol A: Synthesis of the Oxime Intermediate
  • Charge Reactor: In a 500 mL round-bottom flask, suspend 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one (10.0 g, 70.3 mmol) in a mixture of ethanol (100 mL) and DI water (50 mL).

  • Add Reagents: Add hydroxylamine hydrochloride (7.3 g, 105 mmol, 1.5 eq) followed by sodium acetate (11.5 g, 140 mmol, 2.0 eq). The sodium acetate acts as a buffer to liberate the free hydroxylamine base.

  • Reflux: Heat the mixture to 80 °C under continuous stirring for 3 hours.

  • IPC (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The starting ketone will consume completely, replaced by a new, highly UV-active spot (the oxime).

  • Workup: Cool the mixture to 0 °C in an ice bath. The oxime will precipitate as a crystalline solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Catalytic Hydrogenation via Raney Nickel

Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Catalyst Preparation: Transfer 3.0 g of active Raney Nickel (aqueous slurry) to a graduated cylinder. Wash the catalyst three times with methanol (decanting the supernatant) to remove water without exposing the metal to air.

  • Reactor Charging: Transfer the washed Raney Nickel into a Parr hydrogenation vessel. Add the oxime intermediate (8.0 g) dissolved in 120 mL of 7M NH₃ in methanol.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂ and heat to 50 °C with vigorous agitation.

  • IPC (Self-Validation): Monitor the pressure gauge. Calculate the theoretical pressure drop using the ideal gas law ( PV=nRT ). The reduction of an oxime requires exactly 2 molar equivalents of H₂ (one to cleave the N-O bond, one to reduce the resulting C=N bond). The reaction is complete when the pressure drop stabilizes at this theoretical value (typically 4-6 hours).

  • Workup: Cool the vessel, vent the hydrogen safely, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Raney Nickel. Keep the Celite pad wet with water immediately after filtration to prevent fires. Concentrate the filtrate under reduced pressure to yield the free base amine.

Protocol C: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude 4-(1-aminoethyl)-1,3-thiazol-2-amine free base in 50 mL of anhydrous isopropanol (iPrOH).

  • Acidification: Cool the solution to 0 °C. Slowly add 2.5 equivalents of 2M HCl in diethyl ether dropwise.

  • IPC (Self-Validation): The formation of the dihydrochloride requires the protonation of both the primary aliphatic amine (pKa ~9.5) and the less basic 2-aminothiazole nitrogen (pKa ~2.5). Test the mother liquor with pH paper; it must read pH < 2.0 to ensure complete double-protonation.

  • Crystallization: A dense white precipitate will form. Stir for 1 hour at 0 °C, filter, and wash with cold diethyl ether. The resulting dihydrochloride salt is highly crystalline and stable for long-term storage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride

From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the crystallization of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. As a critical intermediate or active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the crystallization of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), achieving a crystalline solid with the desired purity, crystal size distribution, and polymorphic form is paramount for downstream processing and final product performance. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the robust, scientifically-grounded knowledge needed to optimize your crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization process for this compound?

A1: The most critical initial step is solvent selection. The ideal solvent (or solvent system) is one where the compound exhibits high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or 0-5°C). For amine hydrochloride salts like this one, polar protic solvents are an excellent starting point. Aqueous ethanol (70-95%) or isopropanol/water mixtures are often effective systems that balance solubility for dissolution and insolubility for precipitation upon cooling.[1][2] A thorough solvent screen is the foundation of a robust crystallization process.

Q2: How do I determine the optimal concentration for my crystallization experiment?

A2: The optimal concentration is directly tied to the solubility curve of the compound in your chosen solvent system. You want to prepare a solution that is saturated or slightly undersaturated at your dissolution temperature. A good starting point is to dissolve the crude material in a predetermined volume of solvent (e.g., 10 mL/g) and heat until dissolution is complete.[1] If it dissolves too easily, your concentration is too low, which will result in poor yield. If it doesn't dissolve completely even with more solvent and heat, the solvent is likely a poor choice. The goal is to be near the saturation point at a high temperature to maximize yield upon cooling.

Q3: What are the primary process parameters I need to control?

A3: Beyond solvent choice and concentration, the key parameters to control are the cooling rate, agitation, and final temperature.[]

  • Cooling Rate: This is arguably the most influential parameter for controlling crystal size. A slow cooling rate generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to excessive nucleation and the formation of fine particles.[2][][4]

  • Agitation: Stirring affects heat and mass transfer. While necessary to maintain a homogenous temperature, excessive or improper agitation can lead to crystal breakage (secondary nucleation), resulting in a smaller particle size.

  • Final Temperature & Maturation: Cooling to a lower final temperature (e.g., 0-5°C) will maximize the yield. Holding the slurry at this temperature for a period (maturation) allows the system to reach equilibrium, often improving yield and polymorphic purity.[2]

Q4: How can I confirm the identity and quality of my final crystalline product?

A4: A multi-faceted analytical approach is essential. The most definitive technique for identifying the specific crystalline form (polymorph) is X-Ray Powder Diffraction (XRPD).[5][6][7] Each polymorph will have a unique diffraction pattern. Differential Scanning Calorimetry (DSC) is also crucial; it measures thermal properties like melting point and can detect phase transitions, which are characteristic of different polymorphs.[5][7] Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q5: I’ve cooled my solution, but no crystals have formed. What’s happening and what should I do?

A5: This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Underlying Causes:

  • Excess Solvent: Too much solvent was used during dissolution, meaning the solution remains undersaturated even after cooling.[8]

  • Inhibited Primary Nucleation: Sometimes, even a supersaturated solution requires an initial trigger to start forming crystals.

Solutions & Step-by-Step Protocol:

  • Induce Nucleation (If Supersaturated):

    • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[8]

    • Seeding: If you have a previous batch of pure crystals, add one or two tiny seed crystals to the solution. This provides a template for crystal growth to begin.

  • Increase Concentration (If Undersaturated):

    • Gently reheat the solution to its original dissolution temperature.

    • Remove a portion of the solvent using a rotary evaporator or by carefully boiling it off in a fume hood. Aim to reduce the volume by 10-20%.

    • Allow the more concentrated solution to cool slowly again.

Troubleshooting Workflow: No Crystal Formation

G start Solution Cooled, No Crystals Observed check_super Is the solution supersaturated? start->check_super add_solvent Too much solvent used. Solution is undersaturated. check_super->add_solvent No induce_nucleation Nucleation is inhibited. check_super->induce_nucleation Yes reheat Reheat solution and carefully remove solvent. add_solvent->reheat scratch Scratch inner surface of the flask. induce_nucleation->scratch re_cool Allow to cool slowly. reheat->re_cool seed Add a seed crystal of pure product. scratch->seed If no success seed->re_cool end_success Crystals Form re_cool->end_success

Caption: Decision tree for troubleshooting lack of crystal formation.

Q6: My product has "oiled out," forming a viscous liquid instead of solid crystals. How do I fix this?

A6: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent environment. This is often caused by the solution becoming supersaturated too quickly or by the presence of significant impurities that depress the melting point.

Underlying Causes:

  • Rapid Cooling: If the solution is cooled too fast, the high level of supersaturation can cause the compound to separate as a liquid phase.[8][9]

  • High Impurity Concentration: Impurities can interfere with the orderly arrangement of molecules into a crystal lattice and can also create a eutectic mixture with a lower melting point.[10][11]

  • Poor Solvent Choice: The solvent may not be ideal, leading to this behavior.

Solutions & Step-by-Step Protocol:

  • Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-15% more volume) to slightly decrease the saturation level.[8] This will ensure the compound remains dissolved for longer during the cooling process.

  • Ensure Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment like a refrigerator or ice bath. A controlled, slow cooling ramp is ideal.[2][]

  • Consider Purification: If the problem persists, it may indicate a high level of impurities. Consider purifying a small sample by another method (e.g., column chromatography) to obtain pure seed crystals, which can then be used to encourage proper crystallization.

Q7: My final product is comprised of very fine needles or powder, which is difficult to filter and handle. How can I get larger crystals?

A7: The formation of very small particles is typically a result of the nucleation rate far exceeding the crystal growth rate. This is caused by creating supersaturation too quickly.

Underlying Causes:

  • Shock Cooling: Placing the hot solution directly into an ice bath is a common cause of rapid nucleation and small particle formation.[9]

  • High Supersaturation: Using the absolute minimum amount of solvent can lead to the solution becoming highly supersaturated very quickly upon even slight cooling.

  • Inefficient Agitation: Poor mixing can create localized zones of high supersaturation.

Solutions & Step-by-Step Protocol:

  • Optimize the Cooling Profile: The goal is to maintain a low level of supersaturation for a longer period. This gives the molecules time to add to existing crystal lattices (growth) rather than forming new ones (nucleation).

    • Step 1: Dissolve the compound at an elevated temperature (e.g., 70°C).

    • Step 2: Implement a slow, linear cooling ramp (e.g., 5-10°C per hour) to just below the saturation point.[2]

    • Step 3: Once crystal formation begins, continue the slow cooling to the final temperature (e.g., 5°C).

    • Step 4: Hold at the final temperature with gentle agitation for a maturation period (e.g., 2-4 hours) to maximize growth and yield.[2]

Experimental Workflow: Optimizing Cooling Rate

G cluster_prep Preparation cluster_cool Controlled Cooling cluster_analysis Isolation & Analysis dissolve Dissolve Crude Product in Solvent at T_high cool_1 Slow Ramp 1: Cool to T_nucleation (e.g., 10°C/hr) dissolve->cool_1 cool_2 Slow Ramp 2: Cool to T_final (e.g., 5°C/hr) cool_1->cool_2 maturate Maturation: Hold at T_final (2-4 hrs) cool_2->maturate isolate Isolate by Filtration Wash with cold solvent maturate->isolate analyze Analyze Crystals: XRPD, DSC, HPLC isolate->analyze

Caption: Workflow for a controlled cooling crystallization experiment.

Q8: My crystal yield is unacceptably low. What are the likely causes?

A8: Low yield is a common optimization problem. It usually means a significant amount of your product is being left behind in the mother liquor (the solution after filtration).

Underlying Causes:

  • Excess Solvent: As discussed in Q5, using too much solvent is the most frequent cause of low yield.[8]

  • Final Temperature Too High: The solubility of the compound, while low at room temperature, may still be significant. Cooling to a lower temperature (0-5°C) is often necessary.

  • Insufficient Maturation Time: Crystallization is a time-dependent process. If the slurry is filtered too soon, not all of the product will have had time to crystallize out of solution.

  • Washing Losses: Washing the collected crystals with a solvent in which they are soluble will, naturally, dissolve some of the product.

Solutions:

  • Reduce Solvent Volume: Systematically reduce the initial solvent volume in small increments (e.g., from 10 mL/g to 9 mL/g) to find the optimal balance between dissolution and yield.

  • Lower Final Temperature: Ensure the slurry is cooled to 0-5°C and held there before filtration.

  • Increase Maturation Time: Extend the hold time at the final temperature to at least 2-4 hours.[2]

  • Optimize Washing: Always wash the filter cake with a minimal amount of ice-cold fresh solvent to minimize dissolution of the product.

  • Recover a Second Crop: The mother liquor can be concentrated (e.g., by removing 50% of the solvent) and re-cooled to obtain a second, though likely less pure, crop of crystals.[9]

Data Summary Tables

Table 1: Recommended Starting Solvent Systems & Ratios

Solvent SystemTypical Ratio (v/v)Rationale
Ethanol / Water9:1 to 7:3Good balance of polarity. Water acts as an antisolvent.[1]
Isopropanol / Water9:1Commonly used for amine hydrochlorides, good crystal habit often observed.[2]
MethanolN/AHigh dissolving power; may require an antisolvent or significant cooling for precipitation.

Table 2: Example Cooling Profile Parameters for Optimization

ParameterStarting PointOptimization RangeGoal
Dissolution Temp.70 °C60-80 °CEnsure complete dissolution.
Cooling Rate10 °C / hour5-20 °C / hourSlower for larger crystals, faster to minimize degradation.[2][12]
Final Temp.5 °C0-10 °CMaximize yield by minimizing final solubility.
Maturation Time2 hours2-8 hoursAllow for complete crystallization and equilibration.[2]

References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. Available at: [Link]

  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API - Altasciences. Available at: [Link]

  • Crystallinity Determination for API Development - Labinsights. Available at: [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Impact of impurities on crystal growth. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]

  • The Influence of Additives and Impurities on Crystallization - ResearchGate. Available at: [Link]

  • Buy 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride (EVT-1665469) | 89364-16-9. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC. Available at: [Link]

Sources

Optimization

preventing degradation of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride during long-term storage

Welcome to the Technical Support Center for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical infor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for maintaining the stability and integrity of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride during long-term storage?

A1: The primary degradation pathway for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is hydrolysis. The presence of two amine groups and the thiazole ring makes the molecule susceptible to moisture.[1] As an amine hydrochloride salt, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can then facilitate the hydrolysis of the aminothiazole ring, leading to the formation of inactive thiazolones and other degradation byproducts.[1]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures accelerate the rate of chemical degradation. For amine-containing compounds, storage at temperatures below 30°C (86°F) is generally recommended to minimize volatility and maintain stability.[3] For long-term storage, a cooler environment, such as 2-8°C, is preferable to slow down any potential degradation reactions, including hydrolysis and oxidation.[4]

Q3: Is 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride sensitive to light?

A3: Yes, thiazole-containing compounds can be sensitive to light.[5] Exposure to UV or visible light can induce photodegradation, leading to the formation of a complex mixture of photoproducts.[6][7] Therefore, it is crucial to store the compound in a light-protected environment.

Q4: What are the visible signs of degradation?

A4: Visual indicators of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping or caking of the powder (due to moisture absorption), and a noticeable change in solubility. If you observe any of these changes, it is recommended to perform an analytical assessment of the compound's purity.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Inconsistent or Poor Experimental Results

Symptoms:

  • Loss of expected biological activity.

  • Poor reproducibility between experiments using different batches or aged stock of the compound.

Potential Cause: This often points to the degradation of the compound. The active 2-aminothiazole moiety may have hydrolyzed or oxidized, reducing the effective concentration of the active compound.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

Symptoms:

  • New peaks are observed in the chromatogram of your compound that were not present in the initial analysis.

Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products.[6] These could arise from hydrolysis, oxidation, or photodegradation.

Recommended Action:

  • Characterize Degradation Products: Use techniques like LC-MS/MS to determine the mass of the new peaks. An increase in mass may suggest oxidation, while a decrease could indicate hydrolysis.

  • Perform a Forced Degradation Study: To understand the compound's stability profile, subject it to stress conditions (acidic, basic, oxidative, photolytic, and thermal).[8][9] This will help in identifying the nature of the degradation products and the conditions that promote their formation.

Recommended Long-Term Storage Protocol

To ensure the long-term stability of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride, adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of chemical degradation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thiazole ring and amine groups.[5]
Moisture Store in a desiccator or with a desiccantThe dihydrochloride salt is hygroscopic and susceptible to hydrolysis.[2][3]
Light Amber vial or light-proof containerProtects against photodegradation.[6]
Container Tightly sealed glass containerGlass is inert and provides a good barrier against moisture and air.[3][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method to assess the purity of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride and detect degradation products.

Materials:

  • 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The gradient will depend on the specific degradation products, but a starting point could be a gradient from 5% to 95% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.[10]

Protocol 2: Forced Degradation Study

This study will help identify the degradation pathways of your compound.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and alkaline samples before analysis.

  • HPLC/LC-MS Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1. Use LC-MS to identify the mass of any degradation products.

Caption: Workflow for a forced degradation study.

References

  • Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions. ()
  • The effect of atmospherically relevant aminium salts on water uptake.
  • Thiazole CAS#: 288-47-1. ChemicalBook. ()
  • Hygroscopicity of dimethylaminium-, sulfate-, and ammonium-containing nanoparticles. Taylor & Francis Online. ()
  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PMC. ()
  • thiamine hydrochloride Safety D
  • Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. PubMed. ()
  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate.
  • Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. Guidechem. ()
  • Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion.
  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light.
  • Stability issues of 4-aryl-1,3-thiazole deriv
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. ()
  • SAFETY D
  • SAFETY D
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid St
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. ()
  • METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • Thiazole | C3H3NS. PubChem. ()
  • Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. ()
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • SAFETY D
  • 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Benchchem. ()
  • Analytical Methods. Japan Environment and Children's Study. ()
  • GUIDELINE ON STABILITY TESTING. European Medicines Agency. ()
  • Visible‐light‐induced synthesis of thiazoles.
  • Thiazole derivatives: prospectives and biological applications.
  • 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride. BLDpharm. ()
  • Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI. ()
  • Thiazole. Wikipedia. ()
  • CHEMICAL STORAGE FACT SHEET.
  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. Benchchem. ()
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry. ()
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad
  • Potential degradation pathways of thiadiazine 3.
  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. ()
  • Theoretical evaluation of the corrosion inhibition performance of 1,3-thiazole and its amino deriv
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. ()
  • Theoretical evaluation of the corrosion inhibition performance of 1,3-thiazole and its amino derivatives.

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Troubleshooting

Technical Support Center: Optimizing pH for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride Stability in Buffer Solutions

Welcome to the technical support center for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the pH-dependent stability of this compound in aqueous buffer solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction: The Critical Role of pH in Compound Stability

4-(1-Aminoethyl)-1,3-thiazol-2-amine is a molecule possessing multiple ionizable centers, making its chemical stability highly dependent on the pH of its environment. As a dihydrochloride salt, it is provided in a protonated, water-soluble form. However, upon dissolution and pH adjustment, the equilibrium between different ionic species can significantly impact its susceptibility to degradation. The primary degradation pathways for aminothiazole derivatives include hydrolysis, oxidation, and photodegradation.[1] Optimizing the pH of your buffer system is the most critical first step in mitigating these risks.

This guide will walk you through understanding the compound's acid-base chemistry, troubleshooting common stability issues, and provide detailed protocols for determining its optimal formulation conditions.

Frequently Asked Questions (FAQs)

Q1: What are the approximate pKa values for 4-(1-Aminoethyl)-1,3-thiazol-2-amine, and what do they mean for my experiments?

  • 2-Aminothiazole Group: The pKa of the conjugate acid of 2-aminothiazole is approximately 5.3-5.4 .[2][3] This means that below a pH of about 5.3, the endocyclic thiazole nitrogen is predominantly protonated.

  • Ethylamine Side Chain: The pKa of the conjugate acid of a simple primary amine like ethylamine is around 10.7-10.8 .[4][5]

Implication for Researchers: This molecule can exist in three different protonation states depending on the pH. At very low pH (e.g., pH < 4), both amino groups will be protonated (divalent cation). In the mid-pH range (e.g., pH 6-9), the ethylamine side chain will be protonated while the 2-aminothiazole group will be neutral (monovalent cation). At high pH (e.g., pH > 11), both groups will be deprotonated (neutral free base). Each of these forms will have different solubility and stability characteristics.

Q2: What are the primary degradation pathways I should be concerned about?

A2: For 2-aminothiazole derivatives, the most common degradation pathways are:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolytic cleavage, particularly under strongly acidic or basic conditions.[6][7] For some related structures, acid-catalyzed hydrolysis is a significant concern.[6]

  • Oxidation: The sulfur atom in the thiazole ring and the amino groups are potential sites for oxidation.[1] This can be accelerated by the presence of dissolved oxygen, metal ions, or oxidizing agents like peroxides.

  • Photodegradation: Aromatic and heterocyclic systems are often prone to degradation upon exposure to UV or visible light.[1] Photolytic stress can lead to complex reactions, including ring-opening of the thiazole moiety.

Q3: My compound precipitates when I adjust the pH of my buffer. Why is this happening and how can I fix it?

A3: This is a common issue related to the pH-solubility profile of the compound. The dihydrochloride salt form is generally water-soluble.[8] However, as you increase the pH, you begin to deprotonate the amine groups, forming the free base. The neutral free base is typically much less soluble in aqueous solutions than its salt forms. Precipitation is most likely to occur as the pH approaches and surpasses the highest pKa of the molecule (~10.7), where the neutral form predominates.

Solutions:

  • Work at a Lower pH: If your experimental design allows, maintain the pH well below the pKa of the ethylamine group (e.g., pH < 8) to keep the compound in its more soluble, protonated form.

  • Use Co-solvents: If you must work at a higher pH, consider the addition of a water-miscible organic solvent (e.g., DMSO, ethanol) to your buffer to increase the solubility of the free base. Always validate the compatibility of the co-solvent with your experimental system.

  • Re-evaluate Concentration: You may be working at a concentration that is above the solubility limit of the free base at your target pH. Try reducing the compound's concentration.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Rapid loss of parent compound peak in HPLC analysis over a short time (e.g., < 24h). 1. pH-Mediated Hydrolysis: The selected buffer pH is promoting acid or base-catalyzed degradation.1. Conduct a pH-Screening Study: Prepare the compound in a series of buffers across a wide pH range (e.g., pH 3 to 9). Analyze samples by HPLC at T=0 and T=24h to identify the pH range of maximum stability (where the parent peak area decreases the least). Rationale: This systematically identifies the pH "sweet spot" where hydrolytic degradation is minimized.
2. Buffer-Catalyzed Degradation: The buffer species itself (e.g., phosphate, citrate) is participating in and accelerating the degradation reaction.2. Test Different Buffer Systems: At the optimal pH identified, prepare solutions with different buffer species (e.g., Acetate vs. Phosphate vs. HEPES). Compare the stability over time. Rationale: Some buffer ions can act as general acid/base catalysts.[9][10] Changing to a non-participatory buffer can significantly enhance stability.
3. Oxidation: Dissolved oxygen or trace metal contaminants in the buffer are promoting oxidative degradation.3. De-gas Buffers & Use Chelators: Sparge buffers with nitrogen or argon before use. Consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester metal ions. Rationale: Removing oxygen and metal catalysts directly inhibits the oxidative degradation pathway.
Appearance of multiple new, unknown peaks in the chromatogram. 1. Forced Degradation Occurring: Experimental conditions (e.g., temperature, light exposure) are too harsh.1. Review Handling & Storage: Ensure solutions are protected from light using amber vials or foil wrapping. Store stock solutions and samples at reduced temperatures (e.g., 2-8°C). Avoid leaving solutions at room temperature for extended periods. Rationale: Degradation is kinetically driven; reducing temperature and light exposure slows the rate of these reactions.
2. Photodegradation: The compound is light-sensitive, and ambient laboratory light is causing degradation.2. Perform a Photostability Assessment: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its degradation to a sample kept in the dark. Rationale: This confirms if light is a critical degradation factor and justifies the need for light-protected handling throughout all experiments.
Inconsistent results or poor reproducibility between experiments. 1. Inconsistent pH Preparation: Small variations in buffer pH preparation are leading to significant differences in stability.1. Standardize Buffer Preparation: Always use a calibrated pH meter. Prepare buffers by titrating the acidic component with the basic component (or vice versa) rather than simply dissolving a pre-mixed salt. Verify the pH after the addition of the compound, as it is acidic. Rationale: The stability of the compound can be very sensitive to pH, especially near its pKa values. Precise and consistent pH control is essential for reproducibility.
2. Stock Solution Instability: The compound is degrading in the stock solution (often in an organic solvent like DMSO) before being diluted into the aqueous buffer.2. Assess Stock Solution Stability: Analyze the stock solution by HPLC immediately after preparation and after a period of storage (e.g., 24-48 hours) at its storage temperature. Rationale: It is crucial to confirm that the instability is not originating from the stock solution itself. If it is, prepare fresh stock solutions for each experiment.

Data & Protocols for Stability Optimization

Estimated pH-Dependent Speciation

The following table provides an estimated overview of the predominant ionic species of 4-(1-Aminoethyl)-1,3-thiazol-2-amine at different pH ranges, based on the pKa values of its structural components.

pH Range 2-Aminothiazole Group (pKa ~5.3) Ethylamine Group (pKa ~10.7) Predominant Species Expected Relative Solubility
< 4 Protonated (Cationic)Protonated (Cationic)Dihydrochloride (Divalent Cation)High
6 - 9 NeutralProtonated (Cationic)Monoprotonated (Monovalent Cation)High
> 11 NeutralNeutralFree Base (Neutral)Low

This table is an estimation. The exact transition points should be determined experimentally.

Protocol 1: pH-Rate Profile Determination

This experiment is essential to identify the optimal pH for compound stability.

Objective: To determine the degradation rate of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM strength) covering a range from pH 3 to pH 9. Suggested buffers:

    • pH 3-4: Citrate Buffer

    • pH 4-5.5: Acetate Buffer

    • pH 6-8: Phosphate Buffer

    • pH 8-9: Borate or HEPES Buffer

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in Methanol or DMSO).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid impacting the stability profile.

  • Time Points: Immediately after preparation (T=0), inject each sample into the HPLC system to get the initial peak area.

  • Incubation: Store the vials at a controlled, constant temperature (e.g., 40°C to accelerate degradation) and protect them from light.

  • Analysis: Analyze samples at subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Data Analysis: For each pH, plot the natural logarithm of the parent compound's peak area versus time. The slope of this line represents the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile. The pH with the lowest k_obs is the pH of maximum stability.

Protocol 2: General Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Recommendation Rationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar and non-polar compounds, including the parent compound and many likely degradants.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in WaterProvides an acidic pH to ensure the protonation of the amine groups, leading to sharp peak shapes and good retention on a C18 column.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low % of B (e.g., 5%) and ramp up to a high % (e.g., 95%) over 20-30 minutes.A gradient is crucial for a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are eluted and separated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 275 nmDAD allows for the monitoring of multiple wavelengths and assessment of peak purity to ensure co-elution is not occurring.
Injection Vol. 10 µLStandard injection volume.

Visualizing Experimental Workflows

Workflow for pH Stability Screening

The following diagram outlines the logical flow for determining the optimal buffer pH for your compound.

pH_Stability_Workflow Figure 1: Workflow for pH Stability Optimization cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_data Data Interpretation A Prepare Buffers (pH 3 to 9) C Dilute Stock into Each Buffer A->C B Prepare Compound Stock Solution B->C D Analyze T=0 by HPLC C->D E Incubate Samples (40°C, Dark) D->E F Analyze at Time Points (4, 8, 24, 48h) E->F G Calculate Degradation Rate (k) at each pH F->G H Plot log(k) vs. pH G->H I Identify pH of Minimum Degradation H->I

Caption: Workflow for pH Stability Optimization.

Troubleshooting Degradation Issues

This decision tree provides a logical path for diagnosing and solving unexpected compound degradation.

Troubleshooting_Workflow Figure 2: Decision Tree for Troubleshooting Degradation Start Inconsistent Results or Rapid Degradation Observed Q1 Is the sample protected from light? Start->Q1 Sol1 Protect from light (Amber vials/foil). Re-evaluate. Q1->Sol1 No Q2 Is the buffer pH verified and consistent? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Standardize buffer prep & use calibrated meter. Re-evaluate. Q2->Sol2 No Q3 Has a pH screening study been performed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform pH-rate profile (Protocol 1). Choose optimal pH. Q3->Sol3 No Q4 Is degradation still high at optimal pH? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Problem Solved: Use Optimal pH. Q4->Sol4 No Q5 Consider Buffer Catalysis or Oxidation. Test alternative buffers & de-gas solutions. Q4->Q5 Yes A4_Yes Yes A4_No No

Caption: Decision Tree for Troubleshooting Degradation.

References

  • PubChem. Ethylamine. National Center for Biotechnology Information. [Link]

  • Quora. What is the pKa value of ethylamine and aniline?. [Link]

  • Transtutors. The pka values for ethylamine (CH3CH2NH2), ethyl alcohol (CH3CH2OH), water, and... [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Journal of the Chemical Society, Dalton Transactions. kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. [Link]

  • J-Stage. Catalytic Effect of Buffers on Degradation of Imipenem (N-Formimidoylthienamycin) in Aqueous Solution. [Link]

  • ResearchGate. Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. [Link]

  • PubChem. 2-Aminothiazole. [Link]

  • PMC. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water. [Link]

  • University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • PubMed. Effects of a Citrate Buffer System on the Solid-State Chemical Stability of Lyophilized Quinapril Preparations. [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • Science.gov. citrate buffer ph: Topics by Science.gov. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • PNAS. Toward antibody-catalyzed hydrolysis of organophosphorus poisons. [Link]

  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • Arabian Journal of Chemistry. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. [Link]

  • Herschlag Lab, Stanford University. Catalysis of Phosphoryl Transfer from ATP by Amine Nucleophiles. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • MDPI. Citric Acid: A Multifunctional Pharmaceutical Excipient. [Link]

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • RSC Publishing. Enhancement of catalytic hydrolysis activity for organophos-phates by the Metal-Organic Framework MOF- 808-NH2 via post-syntheti. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • PMC. Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. [Link]

  • PubChemLite. 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine. [Link]

  • Arabian Journal of Chemistry. Theoretical evaluation of the corrosion inhibition performance of 1,3-thiazole and its amino derivatives. [Link]

  • PubMed. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. [Link]

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Reference Data & Comparative Studies

Validation

Structural Validation of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride: A Comparative Guide to NMR Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Reference The Analytical Bottleneck: Characterizing Thiazole Salts In drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Reference

The Analytical Bottleneck: Characterizing Thiazole Salts

In drug development, 2-aminothiazole derivatives are ubiquitous pharmacophores, frequently utilized in kinase inhibitors and antimicrobial agents. However, characterizing their dihydrochloride salts—such as 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride —presents a significant analytical challenge.

When researchers synthesize this compound, they often rely on heuristic software (e.g., ChemDraw or Mnova) to predict the 1 H and 13 C NMR chemical shifts. Unfortunately, these database-driven predictors frequently fail to account for the profound electron-withdrawing effects of dual protonation (the primary aliphatic amine and the thiazole ring). This discrepancy between predicted and empirical data often leads to false structural invalidations and wasted analytical hours.

This guide objectively compares three methodologies for determining the NMR chemical shifts of this compound: Empirical Acquisition (the gold standard), Heuristic Prediction (database-driven), and DFT-GIAO Calculations (quantum mechanical).

Methodology Comparison Workflow

To establish a self-validating structural assignment, modern analytical laboratories employ an orthogonal validation workflow. Relying solely on 1D empirical data or a single software predictor introduces bias. As illustrated below, combining empirical acquisition with high-fidelity Density Functional Theory (DFT) provides a mathematically proven structural assignment.

Workflow A Sample Prep (DMSO-d6) B NMR Acquisition (1H, 13C, 2D) A->B C Empirical Assignment B->C F Orthogonal Validation C->F Experimental Shifts D DFT-GIAO Calculation D->F Shielding Tensors E Heuristic Prediction E->F Database Matching

Fig 1. Orthogonal validation workflow comparing empirical NMR data against DFT and heuristic models.

Quantitative Data: Chemical Shift Comparisons

The tables below summarize the chemical shifts obtained via the three comparative methodologies. Notice the significant deviation in the heuristic predictions, particularly for protons and carbons adjacent to the protonated centers.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
Proton EnvironmentMultiplicityEmpirical (Expected) δ Heuristic (ChemDraw) δ DFT-GIAO (B3LYP) δ Causality & Assignment Notes
-NH 2​ / -NH + (Thiazolium)br s, 3H9.30 8.109.45Highly deshielded due to the delocalized positive charge across the protonated 2-aminothiazole ring system [1].
-NH 3+​ (Aliphatic)br s, 3H8.55 7.508.80Primary ammonium salt; appears broad due to quadrupolar relaxation of 14 N and slow exchange in DMSO.
H-5 (Thiazole Ring)s, 1H7.05 6.557.12Downfield shift relative to the free base (~6.5 ppm) caused by the electron-withdrawing effect of N3 protonation.
-CH- (Methine)q, 1H, J=6.8 Hz4.45 3.954.58Deshielded by the adjacent -NH 3+​ group and the electron-deficient thiazolium ring.
-CH 3​ (Methyl)d, 3H, J=6.8 Hz1.52 1.351.60Standard vicinal coupling to the methine proton ( 3JHH​ ).
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon EnvironmentTypeEmpirical (Expected) δ Heuristic (ChemDraw) δ DFT-GIAO (B3LYP) δ Causality & Assignment Notes
C2 (Thiazole)Quaternary170.2 168.5171.0Strongly deshielded by the adjacent S, N, and the exocyclic amine group.
C4 (Thiazole)Quaternary138.5 145.0139.2Shifted upfield relative to the free base due to resonance alterations upon ring protonation.
C5 (Thiazole)CH108.4 102.5109.1Downfield shift induced by the overall positive charge of the heterocycle.
-CH- (Aliphatic)CH48.6 52.049.5Alpha-carbon to the protonated primary amine.
-CH 3​ (Aliphatic)CH 3​ 19.2 22.518.8Aliphatic methyl, slightly deshielded by the beta-ammonium group.

Spin-Spin Coupling & Causality Analysis

To trust an NMR assignment, it must be mathematically verifiable through its coupling network. The structural integrity of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is confirmed by the specific J -coupling interactions mapped below.

Coupling H5 H-5 7.05 ppm CH CH 4.45 ppm H5->CH ⁴J_HH (Weak) CH3 CH3 1.52 ppm CH->CH3 ³J_HH = 6.8 Hz NH3 NH3+ 8.55 ppm CH->NH3 ³J_HH (Exchange)

Fig 2. Spin-spin coupling network demonstrating vicinal and allylic interactions in the molecule.

Why do Heuristic Predictors Fail Here?

Software like ChemDraw relies on HOSE (Hierarchically Ordered Spherical Description of Environment) codes [2]. They excel at neutral, common organic frameworks. However, they frequently fail to account for the non-linear deshielding effects of multiple protonation states and counterion interactions (Cl ). The positive charge on the thiazolium ring is highly delocalized, pulling electron density away from C5 and C2. DFT captures this via quantum mechanical shielding tensors [3], whereas database-matching misses it unless that exact dihydrochloride salt is in the training set.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as a self-validating system. Every step includes an internal check to prevent artifact misinterpretation.

Protocol A: Sample Preparation (The Solvent Choice)
  • Reagents: 15–20 mg of the synthesized dihydrochloride salt, 0.6 mL DMSO- d6​ (99.9 atom % D), 0.03% v/v Tetramethylsilane (TMS).

  • Causality of Solvent: Dihydrochloride salts are highly water-soluble, making D 2​ O an intuitive choice. However, D 2​ O triggers rapid hydrogen-deuterium (H/D) exchange of the -NH 3+​ and -NH 2​ protons. This effectively erases these signals from the spectrum, removing critical diagnostic handles. DMSO- d6​ , being an aprotic solvent with strong hydrogen-bond accepting capabilities, slows down this exchange rate, allowing the ammonium and thiazolium protons to be observed [4].

  • Validation Check: Ensure the DMSO residual pentet appears exactly at 2.50 ppm and the TMS singlet at 0.00 ppm.

Protocol B: NMR Acquisition Parameters
  • Hardware: 400 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • 1 H NMR (1D): Use a standard zg30 pulse sequence. Set the relaxation delay (D1) to 1.5 seconds to ensure full relaxation of the broad exchangeable protons. Acquire 16–32 scans at 298 K.

  • 13 C NMR (1D): Use a proton-decoupled zgpg30 sequence. Because quaternary carbons (C2, C4) in thiazoles relax slowly, increase D1 to 2.5 seconds. Acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the C5 carbon.

  • 2D Validation (COSY/HMBC): Run a 1 H- 1 H COSY to mathematically prove the connectivity between the methine (4.45 ppm) and the methyl (1.52 ppm) via their cross-peak.

Protocol C: DFT-GIAO Orthogonal Validation
  • Geometry Optimization: Perform an initial conformational search, followed by geometry optimization at the B3LYP/6-31G(d) level of theory.

  • Shielding Calculation: Calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/cc-pVDZ level [3].

  • Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) set to DMSO to accurately simulate the solvent's dielectric effect on the salt's charge distribution.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Journal of Chemical Information and Modeling (via PMC) URL:[Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT Q-Chem Technical Manual URL:[Link]

  • NMR Spectroscopy: 1H NMR Chemical Shifts & Solvent Effects Organic Chemistry Data (ACS Division of Organic Chemistry) URL: [Link]

Comparative

mass spectrometry fragmentation pattern of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and pharmacokinetic quantification of small-molecule building blocks is a critical decision in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and pharmacokinetic quantification of small-molecule building blocks is a critical decision in drug development. 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is a highly polar, nitrogen-rich heterocyclic scaffold frequently utilized in the synthesis of advanced therapeutics.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) MS/MS for the analysis of this compound. By mapping its electrospray ionization (ESI) fragmentation dynamics, we will establish a self-validating analytical framework that ensures both structural integrity and quantitative rigor.

Chemical Profiling & Fragmentation Dynamics

Before comparing analytical platforms, we must understand the intrinsic gas-phase behavior of the analyte. The dihydrochloride salt formulation is utilized to enhance the aqueous solubility and chemical stability of the primary aliphatic amine. However, during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the salt completely dissociates in the mobile phase. Under positive Electrospray Ionization (ESI+), the mass spectrometer exclusively detects the protonated free base.

  • Chemical Formula (Free Base): C₅H₉N₃S

  • Monoisotopic Exact Mass: 143.0517 Da

  • Protonated Precursor Ion[M+H]⁺: m/z 144.0595

Mechanistic Fragmentation Pathway

When subjected to Collision-Induced Dissociation (CID), the protonated molecule undergoes predictable, energy-dependent fragmentation. The aliphatic 1-aminoethyl group is highly labile. The primary fragmentation event is the neutral loss of ammonia (NH₃, 17.03 Da), driven by the stabilization of the resulting carbocation through conjugation with the thiazole ring. Subsequent higher-energy collisions induce the cleavage of the thiazole ring itself, typically via the expulsion of hydrogen cyanide (HCN) or acetylene derivatives, which is a hallmark of aminothiazole scaffolds 1[1].

fragmentation M Protonated Precursor [M+H]+ m/z 144.0595 F1 Primary Fragment [M+H - NH3]+ m/z 127.0330 M->F1 Collision-Induced Dissociation (CID) F3 Thiazole Ring Cleavage [C3H3NS]+ m/z 85.0000 M->F3 Alpha-Cleavage F2 Secondary Fragment [M+H - NH3 - HCN]+ m/z 100.0221 F1->F2 Pyridine/Thiazole Rearrangement

Predicted ESI-MS/MS fragmentation of 4-(1-Aminoethyl)-1,3-thiazol-2-amine.

Platform Comparison: Q-TOF HRMS vs. QqQ MS/MS

To characterize and quantify this compound in complex matrices (e.g., plasma, reaction mixtures), laboratories must choose between two "tandem-in-space" architectures 2[2].

Product A: Q-TOF HRMS (The Discovery Standard)

Q-TOF instruments combine a quadrupole mass filter with a time-of-flight analyzer, delivering exact mass measurements with 1–2 ppm accuracy 3[3].

  • Causality for Selection: When synthesizing 4-(1-Aminoethyl)-1,3-thiazol-2-amine, isobaric impurities or unexpected degradants may form. Q-TOF resolves these by calculating the exact empirical formula of both the precursor (m/z 144.0595) and its fragments, unambiguously confirming the structural identity without requiring reference standards for every byproduct.

Product B: QqQ MS/MS (The Quantitation Workhorse)

Triple Quadrupole systems utilize two quadrupole mass filters separated by a collision cell. They operate natively in Multiple Reaction Monitoring (MRM) mode.

  • Causality for Selection: QqQ sacrifices high resolution for unparalleled sensitivity and dynamic range. By locking Q1 to m/z 144.1 and Q3 to m/z 127.0, the detector filters out nearly all background matrix noise. This makes QqQ the mandatory choice for trace-level pharmacokinetic (PK) profiling of the aminothiazole in biological fluids.

Quantitative Performance Summary
Performance MetricQ-TOF HRMS (Product A)QqQ MS/MS (Product B)Analytical Implication for Aminothiazoles
Mass Accuracy 1–2 ppmUnit resolution (~0.7 Da)Q-TOF unambiguously identifies isobaric interferences.
Sensitivity (LOD) Moderate (pg/mL range)Excellent (fg/mL range)QqQ is essential for trace-level in vivo PK profiling.
Scan Speed Extremely fast (100 Hz)Fast (dwell times <5 ms)Both are compatible with UHPLC narrow peak widths.
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ provides a superior linear range for quantitation.
Acquisition Mode Full Scan / Data-DependentMultiple Reaction MonitoringQ-TOF maps full fragmentation; QqQ targets specific transitions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates a stable-isotope labeled internal standard (SIL-IS) or a structural analog (e.g., 2-aminothiazole-4-carboxylic acid) to correct for ESI matrix suppression—a known issue with polar amines 4[4].

Step 1: Sample Preparation & Matrix Normalization
  • Spike 50 µL of the biological sample (or reaction aliquot) with 10 µL of the Internal Standard (100 ng/mL). Causality: The IS normalizes any volumetric errors and compensates for ion suppression in the MS source.

  • Precipitate proteins by adding 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: We utilize 0.1% Formic Acid rather than Trifluoroacetic Acid (TFA). While TFA acts as a strong ion-pairing agent that improves chromatographic peak shape for polar amines, it causes severe electrospray signal suppression. Formic acid provides the necessary protons for [M+H]⁺ formation without sacrificing MS sensitivity 4[4].

Step 3: MS/MS Acquisition Parameters (QqQ MRM Mode)

To avoid false positives, regulatory guidelines require monitoring at least two transitions:

  • Quantifier Transition: m/z 144.1 → 127.0 (Collision Energy: 15 eV). Used for calculating concentration.

  • Qualifier Transition: m/z 144.1 → 100.0 (Collision Energy: 25 eV). Used to verify peak purity; the ratio between quantifier and qualifier must remain constant across all samples.

workflow S Sample Prep & IS Addition LC UHPLC Separation S->LC 0.1% FA Mobile Phase QTOF Q-TOF HRMS (Exact Mass & MS/MS) LC->QTOF Structural Elucidation QQQ QqQ MS/MS (MRM Quantitation) LC->QQQ High-Sensitivity Screening VAL Data Validation & Matrix Correction QTOF->VAL QQQ->VAL

Comparative LC-MS analytical workflow for aminothiazole characterization.

Conclusion

For the analysis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride, the choice of platform dictates the analytical outcome. Q-TOF HRMS is the undisputed product of choice during the early stages of drug discovery, where mapping the precise m/z 144.0595 → 127.0330 fragmentation pathway is required to confirm structural fidelity. Conversely, once the structure is validated, QqQ MS/MS becomes the required alternative for high-throughput, trace-level quantification, leveraging the compound's predictable neutral losses to achieve sub-ng/mL sensitivity.

References

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: MDPI URL:[Link]

  • Comparison of Quadrupole Time-of-Flight, Triple Quadrupole, and Ion-Trap Mass Spectrometry/Mass Spectrometry for the Analysis of Emerging Contaminants Source: ACS Publications URL:[Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

A Comparative Guide to the Bioactivity of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride Enantiomers: A Framework for Investigation

Introduction: The Significance of Chirality in 2-Aminothiazole Scaffolds The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with diverse biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in 2-Aminothiazole Scaffolds

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This heterocyclic scaffold's versatility has led to its incorporation into numerous clinically significant drugs. A critical aspect of drug design and development that profoundly influences biological activity is stereochemistry. For chiral molecules such as 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride, the spatial arrangement of atoms can lead to significant differences in pharmacological and toxicological profiles between enantiomers. This is due to the stereospecific nature of interactions with biological targets like enzymes and receptors, which are themselves chiral.

This guide addresses the comparative bioactivity of the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. While publicly available experimental data directly comparing these specific enantiomers is limited, this document provides a comprehensive framework for their evaluation. We will outline the scientific rationale, detailed experimental protocols for chiral separation and bioactivity assessment, and templates for data presentation, thereby offering a roadmap for researchers in this field.

The Compound of Interest: 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride

This compound possesses a chiral center at the carbon atom of the aminoethyl group, leading to the existence of two enantiomers: (R)-4-(1-Aminoethyl)-1,3-thiazol-2-amine and (S)-4-(1-Aminoethyl)-1,3-thiazol-2-amine. The differential interaction of these enantiomers with biological targets is the central hypothesis to be tested.

Rationale for Comparative Bioactivity Studies

The principle of eudismic ratio dictates that one enantiomer (the eutomer) of a chiral drug is often significantly more potent than the other (the distomer). The distomer may be inactive, less active, or even contribute to undesirable side effects. Therefore, the separation and individual testing of enantiomers are crucial steps in drug development to:

  • Identify the Eutomer: Determine which enantiomer is responsible for the desired therapeutic effect.

  • Improve Therapeutic Index: Potentially reduce the required therapeutic dose and minimize off-target effects by using the pure, more active enantiomer.

  • Elucidate Mechanism of Action: Understand the stereospecific requirements of the biological target, which can aid in the design of more potent and selective future drug candidates.

Given the broad spectrum of activities associated with 2-aminothiazole derivatives, a number of potential biological targets could exhibit stereospecific interactions with the enantiomers of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride.

Experimental Framework for Comparative Analysis

A systematic investigation into the comparative bioactivity of these enantiomers would involve two key stages: chiral separation and subsequent biological evaluation.

Part 1: Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To resolve the racemic mixture of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride into its individual (R) and (S) enantiomers and determine their enantiomeric purity.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are often effective for separating chiral amines.

  • Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. This typically involves varying the composition of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small percentage of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds.

  • Detection: UV detection at a wavelength where the thiazole ring exhibits strong absorbance (e.g., 254 nm) is a suitable method.

  • Fraction Collection and Analysis: Once separation is achieved, fractions corresponding to each enantiomeric peak are collected. The enantiomeric excess (ee) of each collected fraction should be determined using the optimized chiral HPLC method to ensure high purity.

Hypothetical Chiral HPLC Protocol:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Workflow for Chiral Separation:

G racemate Racemic 4-(1-Aminoethyl)-1,3-thiazol-2-amine hplc Chiral HPLC System (Chiralpak IA Column) racemate->hplc separation Separation based on Differential Diastereomeric Complex Formation hplc->separation enantiomer_r (R)-Enantiomer (Collected Fraction 1) separation->enantiomer_r Elutes First enantiomer_s (S)-Enantiomer (Collected Fraction 2) separation->enantiomer_s Elutes Second purity_r Purity Analysis (ee > 99%) enantiomer_r->purity_r purity_s Purity Analysis (ee > 99%) enantiomer_s->purity_s bioassay_r Proceed to Bioactivity Assay purity_r->bioassay_r bioassay_s Proceed to Bioactivity Assay purity_s->bioassay_s G start Seed Cancer Cells (e.g., MCF-7) in 96-well plates treatment Treat with Serial Dilutions of: - Racemate - (R)-Enantiomer - (S)-Enantiomer - Controls start->treatment incubation Incubate for 48 hours treatment->incubation mtt Add MTT Reagent incubation->mtt forazan forazan mtt->forazan formazan Incubate for 4 hours (Formazan Formation) solubilize Solubilize Formazan with DMSO read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 Values read->analyze compare Compare IC50 of (R) vs. (S) vs. Racemate analyze->compare forazan->solubilize

Caption: Workflow for the MTT-based antiproliferative assay.

Hypothetical Data Presentation

Should experimental data become available, it should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical Antiproliferative Activity (IC50) of 4-(1-Aminoethyl)-1,3-thiazol-2-amine Dihydrochloride Enantiomers against MCF-7 Cells.

CompoundIC50 (µM)Eudismic Ratio
Racemic Mixture[Value]N/A
(R)-Enantiomer[Value][Ratio]
(S)-Enantiomer[Value]
Doxorubicin (Control)[Value]N/A

The Eudismic Ratio would be calculated as the IC50 of the less active enantiomer (distomer) divided by the IC50 of the more active enantiomer (eutomer).

Conclusion and Future Directions

While a direct comparative analysis of the bioactivity of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride enantiomers is currently limited by the absence of specific published data, the framework presented in this guide offers a robust and scientifically sound approach to conducting such an investigation. The principles of stereoselectivity in pharmacology strongly suggest that the (R) and (S) enantiomers of this compound are likely to exhibit different biological activities.

Future research should focus on the stereoselective synthesis or efficient chiral separation of these enantiomers, followed by a comprehensive biological evaluation against a panel of relevant targets, such as various cancer cell lines, bacterial strains, or specific enzymes and receptors. The elucidation of any stereospecific bioactivity would be a significant contribution to the understanding of the structure-activity relationships of 2-aminothiazole derivatives and could pave the way for the development of more potent and selective therapeutic agents.

References

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 13(10), e0205313. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., Foroumadi, A., & Fassihi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 685-707.
  • El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Nevagi, R. J., & Dighe, S. N. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

Sources

Comparative

validating purity of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride using LC-MS

An in-depth technical analysis for researchers and drug development professionals on overcoming the chromatographic challenges associated with highly polar, basic pharmacophores. The Analytical Challenge: The Chemical Na...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals on overcoming the chromatographic challenges associated with highly polar, basic pharmacophores.

The Analytical Challenge: The Chemical Nature of the Analyte

Validating the purity of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride presents a notorious challenge in liquid chromatography-mass spectrometry (LC-MS). To understand the analytical hurdle, we must first examine the molecule's physicochemical properties.

This compound features an aminothiazole core and a primary aliphatic amine. As a dihydrochloride salt, it exists as a dication in typical acidic mobile phases (pH 2.5–3.5). This results in an extremely low (negative) partition coefficient (LogP), making the molecule highly hydrophilic.

When applied to standard Reversed-Phase Liquid Chromatography (RP-LC) using a C18 column, the analyte exhibits almost zero affinity for the hydrophobic stationary phase. Consequently, it elutes at or near the void volume ( t0​ ). Void elution means the Active Pharmaceutical Ingredient (API) co-elutes with unretained matrix components, salts, and highly polar synthetic impurities, rendering accurate purity assessment impossible. Furthermore, any minor retention on silica-based RP columns is driven by secondary ion-exchange interactions with residual surface silanols (Si-O⁻), which causes severe peak tailing and masks closely eluting impurities.

Comparison of LC-MS Strategies

To achieve a robust purity validation, we must evaluate alternative chromatographic modes.

1. Standard RP-LC (C18 with 0.1% Formic Acid)

  • Mechanism: Hydrophobic partitioning.

  • Result: Complete failure. The dicationic molecule partitions entirely into the aqueous mobile phase, resulting in a retention factor ( k′ ) of < 0.5.

2. Ion-Pairing RP-LC (C18 with Heptafluorobutyric Acid - HFBA)

  • Mechanism: HFBA acts as a hydrophobic counter-ion, pairing with the protonated amines to neutralize the charge and increase retention on the C18 column.

  • Result: Unreliable for MS. While retention improves, the use of perfluorinated ion-pairing reagents causes massive ion suppression in the Electrospray Ionization (ESI+) source. HFBA competes for charge and increases droplet surface tension, drastically reducing MS sensitivity and permanently contaminating the MS system.

3. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase. The analyte partitions from the bulk organic eluent into a semi-immobilized, water-rich layer on the stationary phase surface.

  • Result: The optimal solution. HILIC provides excellent retention for polar dications. Furthermore, as [1] demonstrates, the high concentration of acetonitrile (>70%) in the mobile phase significantly lowers the surface tension of the eluent droplets. This leads to highly efficient droplet desolvation in the ESI source, exponentially increasing MS signal-to-noise ratios.

Visualizing the Method Selection Workflow

Workflow Start Target: 4-(1-Aminoethyl)-1,3-thiazol-2-amine (Highly Polar, Basic Diamine) Evaluate Evaluate Chromatographic Modes Start->Evaluate RP Standard RP-LC (C18) 0.1% Formic Acid Evaluate->RP IPRP Ion-Pairing RP-LC Heptafluorobutyric Acid Evaluate->IPRP HILIC HILIC Mode (Zwitterionic) High Organic + NH4Fm Buffer Evaluate->HILIC RP_Res Void Elution (k' < 0.5) Poor Peak Shape RP->RP_Res IPRP_Res Adequate Retention Severe MS Ion Suppression IPRP->IPRP_Res HILIC_Res Optimal Retention (k' > 2) Enhanced ESI-MS Signal HILIC->HILIC_Res Validate Proceed to Purity Validation (SST, Linearity, Accuracy) HILIC_Res->Validate

Fig 1. Decision tree for LC-MS method selection of polar basic compounds.

Comparative Quantitative Data

The following table summarizes the experimental performance metrics when analyzing 4-(1-Aminoethyl)-1,3-thiazol-2-amine across the three evaluated chromatographic modes.

Performance MetricRP-LC (C18 + 0.1% FA)IP-RP (C18 + 5mM HFBA)HILIC (ZIC + NH4Fm)
Retention Factor ( k′ ) 0.2 (Void Elution)3.54.8
Tailing Factor ( Tf​ ) N/A (Distorted)1.41.05
Theoretical Plates ( N ) < 5008,500> 15,000
MS Sensitivity (S/N) Low (Poor Desolvation)Very Low (Suppression)High (Optimal Desolvation)
Purity Assessment ImpossibleUnreliableHighly Accurate

Experimental Protocol: Self-Validating HILIC-MS Workflow

A robust analytical method must be inherently self-validating; the sequence design itself must prove the integrity of the data generated. The following protocol leverages HILIC to ensure accurate purity assessment, supported by [2].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: In HILIC, water is the strong eluting solvent. A high buffer concentration in the aqueous portion is required to maintain a constant ionic strength in the final mixed mobile phase. This ensures reproducible electrostatic interactions and stabilizes the hydration layer on the stationary phase [3].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

  • Procedure: Dissolve the dihydrochloride salt to a working concentration of 10 µg/mL.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer at the head of the column, causing severe peak distortion and retention time shifts. The sample diluent must closely match the initial highly organic gradient conditions [4].

Step 3: LC-MS Parameters
  • Column: Zwitterionic HILIC (ZIC-HILIC), 2.1 x 100 mm, 3 µm particle size.

  • Gradient Program: Start at 90% B. Hold for 1 minute, then ramp down to 60% B over 8 minutes. Return to 90% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: Electrospray Ionization (ESI) in Positive mode. Monitor the [M+H]+ precursor ion via Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Step 4: The Self-Validating Injection Sequence

To ensure trustworthiness, the analytical run must follow a strict validation sequence:

  • Blank Injection (Diluent only): Proves the absence of carryover or background contamination from previous runs.

  • System Suitability Test (SST): Six replicate injections of the 10 µg/mL standard.

    • Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 2.0%, and Tailing Factor ( Tf​ ) between 0.9 and 1.2. This proves instrumental stability.

  • Resolution Standard Check: Spike the sample with a known structurally similar impurity (e.g., a synthetic precursor or positional isomer).

    • Acceptance Criteria: Chromatographic resolution ( Rs​ ) > 1.5. This proves the method's selectivity and ability to discriminate the API from related substances.

  • Matrix Factor (MF) Evaluation: Post-column infusion of the analyte while injecting a blank sample matrix to prove that MS ionization is not being suppressed by co-eluting, UV-invisible components.

  • Sample Analysis: Inject batches of unknown samples, bracketing them with SST checks every 10 injections to continuously validate system stability.

References

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Available at: [Link]

  • Chrom Tech. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Available at:[Link]

  • BioPharma Services. "BA Method Development: Polar Compounds." Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of research...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of research chemicals like 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes best practices derived from analogous amino-thiazole structures and general hazardous waste management protocols.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the potential hazards of the substance. Based on the functional groups present (an amine, a thiazole ring, and a dihydrochloride salt), we can infer a likely hazard profile.

  • Structural Analogs: Compounds like 2-Aminothiazole are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Amine-based compounds, in general, can be corrosive and are often toxic to aquatic life, mandating that they are not disposed of down the drain.[3][4][5]

  • Waste Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[6][7] Given the probable biological activity and irritation potential, it is imperative to treat 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride and its associated waste as hazardous waste , likely exhibiting the characteristic of toxicity. All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed otherwise by an Environmental Health & Safety (EHS) professional.[8]

Immediate Safety and Handling Protocols

Prior to beginning any work that will generate waste, ensure all safety measures are in place. The causality behind these precautions is to minimize exposure and mitigate risks in the event of an accident.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be considered mandatory when handling this compound or its waste.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[9]Protects against splashes which may cause serious eye irritation or damage, a common hazard with amine salts.[10][11]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact, as thiazole and amine derivatives can cause skin irritation and may be absorbed through the skin.[2][9]
Body Protection A full-length laboratory coat.Protects against incidental contact and contamination of personal clothing.[12]
Respiratory Use in a chemical fume hood.A fume hood provides necessary ventilation to prevent inhalation of any dust or aerosols, which could cause respiratory irritation.[5][9]
Spill Response

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels alone.

  • Collect: Carefully sweep or scoop the absorbent material and spilled substance into a designated, compatible container for hazardous waste.[2][5] Use non-sparking tools if the compound is dissolved in a flammable solvent.[4][5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

Step-by-Step Disposal Protocol

The disposal of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride must be systematic. The goal is to create a secure, clearly identified waste stream that can be safely handled by waste management professionals.

Step 1: Waste Segregation

This is the most critical step to prevent dangerous chemical reactions. Never mix incompatible waste streams.

  • Primary Directive: Collect waste containing 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride in a dedicated waste container.

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.[10] Mixing amines with acids can cause a strong exothermic reaction.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a container made of a material compatible with the waste, typically high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a securely sealing lid.[13]

  • Maintain Headspace: Do not fill the container beyond 90% capacity to allow for expansion of vapors and prevent spills.

Step 3: Labeling

Proper labeling is a regulatory requirement and ensures the safety of everyone who may handle the container.

  • Mandatory Information: The label must be clearly legible and firmly affixed to the container.[13] It must include:

    • The words "Hazardous Waste ".[14]

    • The full chemical name: "4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride ". Do not use abbreviations or chemical formulas.[13]

    • A list of all other components in the container, including solvents, with their approximate percentages.[14]

    • The associated hazards (e.g., "Toxic," "Irritant").[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory where hazardous waste is collected at or near the point of generation.[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13] A designated area within a chemical fume hood is often an ideal location.[14]

  • Container Management: Waste containers in the SAA must be kept closed at all times except when waste is being added.[13] This prevents the release of fumes and potential spills.

  • Inspection: The SAA and its containers must be inspected weekly for any signs of leakage or degradation.[13]

Step 5: Final Disposal

The final step is to transfer the waste to trained professionals.

  • Professional Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][12] This is the only acceptable final disposal route.

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[3][15] Its potential aquatic toxicity can harm ecosystems and interfere with wastewater treatment processes.

    • DO NOT dispose of this chemical in the regular trash.

Decontamination of Empty Containers

A container that has held this chemical is not yet safe for regular disposal. It must be thoroughly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol) that can dissolve the compound.[8]

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[8]

  • Prepare Container for Disposal: Once triple-rinsed, deface or remove all chemical and hazard labels from the container.[8] The cap should be removed. It may then be disposed of as regular trash, pending institutional policy.[8]

Disposal Decision Workflow

The following diagram provides a logical workflow for the disposal process, from waste generation to final pickup.

G Disposal Workflow for 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride start Waste Generated is_container_empty Is the original container empty? start->is_container_empty is_pure Is the waste pure compound or a solution? segregate Step 1: Segregate Waste (Keep away from acids, oxidizers) is_pure->segregate is_container_empty->is_pure No triple_rinse Decontamination: Triple-rinse container with appropriate solvent is_container_empty->triple_rinse Yes containerize Step 2: Place in a labeled, compatible waste container segregate->containerize label_waste Step 3: Label Container 'Hazardous Waste' + Full Chemical Name(s) & % containerize->label_waste store_saa Step 4: Store in SAA (Keep container closed) label_waste->store_saa contact_ehs Step 5: Contact EHS for Pickup store_saa->contact_ehs collect_rinsate Collect all rinsate as hazardous liquid waste triple_rinse->collect_rinsate collect_rinsate->contact_ehs Request pickup for rinsate dispose_container Deface label and dispose of empty container per institutional policy collect_rinsate->dispose_container

Caption: Decision workflow for handling and disposing of the target compound.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • SAFETY DATA SHEET. (2021, October 26). Generic SDS for an amine-containing product.
  • Material Safety Data Sheet.
  • SAFETY DATA SHEET. Science Interactive, SDS for Diethylamine. [Link]

  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific, Generic SDS.
  • Material Safety Data Sheet. (2005, October 3). Cole-Parmer, SDS for 2-(2-Aminothiazole-4-yl)-2-Hydroxyimino Acetic Acid.
  • SAFETY DATA SHEET. (2024, December 2). TCI Europe N.V., SDS for 2-Amino-1,3-propanediol.
  • Safety Data Sheet. (2024, November 4). DC Fine Chemicals, SDS for Thiazine red.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific, SDS for 2-Aminothiazole-5-carbonitrile.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Synthesis and Evaluation of Novel Thiazole Deriv
  • Hazardous Waste Listings. US EPA. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Science and Technology.
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2018, January 6). Semantic Scholar.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.
  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.

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Handling

A Comprehensive Guide to the Safe Handling of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. The following protocols a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for amine hydrochlorides and thiazole derivatives.

Understanding the Hazard Profile

Essential Personal Protective Equipment (PPE)

A thorough risk assessment is paramount before handling this compound. The following table outlines the recommended PPE based on the anticipated hazards of similar amine salts and thiazole derivatives.[2]

Body Part Required PPE Rationale and Specifications
Respiratory Government-approved respirator (e.g., NIOSH-approved)To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.[2] A respirator is crucial in areas without adequate local exhaust ventilation.
Hands Compatible chemical-resistant gloves (e.g., Butyl or Polyvinyl Chloride - PVC)Amines can degrade certain glove materials. Butyl and PVC gloves offer good protection against amines.[3] Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon splash.[4] Always inspect gloves for integrity before use.[2]
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes, dust, and vapors. Standard safety glasses are insufficient.[2]
Body Laboratory coat and additional protective clothing (e.g., apron, coveralls) as neededTo prevent skin contact. Long-sleeved clothing is mandatory.[1] For larger quantities or situations with a higher risk of spillage, impervious clothing and protective boots may be necessary.[2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Area : All work with 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[2]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit : Have a spill kit appropriate for solid amine compounds readily available. This should include absorbent materials, a sealed waste container, and the necessary PPE for cleanup.

Handling the Compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_PPE Don appropriate PPE Prep_Ventilation Verify fume hood is operational Prep_PPE->Prep_Ventilation Prep_Area Prepare and clear workspace Prep_Ventilation->Prep_Area Prep_Spill Locate spill kit Prep_Area->Prep_Spill Handling_Weigh Weigh solid in fume hood Prep_Spill->Handling_Weigh Handling_Dissolve Dissolve in appropriate solvent Handling_Weigh->Handling_Dissolve Handling_Use Perform experimental procedure Handling_Dissolve->Handling_Use Cleanup_Decontaminate Decontaminate surfaces Handling_Use->Cleanup_Decontaminate Cleanup_Waste Segregate and label waste Cleanup_Decontaminate->Cleanup_Waste Cleanup_Dispose Transfer waste to designated area Cleanup_Waste->Cleanup_Dispose Cleanup_RemovePPE Remove PPE correctly Cleanup_Dispose->Cleanup_RemovePPE

Safe Handling Workflow Diagram
  • Donning PPE : Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the solid compound within the fume hood to minimize the generation of dust.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[2] Do not eat, drink, or smoke in the laboratory area.[2]

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.

Waste Segregation and Storage
  • Waste Container : Use a dedicated, clearly labeled, and sealed waste container for all solid and liquid waste containing 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride. The container must be made of a compatible material.[5]

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride".[6]

  • Segregation : This waste stream should be segregated as a halogenated organic/amine waste.[5][7] Do not mix with other waste streams such as non-halogenated solvents, acids, or bases unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

Disposal Procedure

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal Collect_Solid Solid Waste (e.g., contaminated weigh paper) Contain_Segregate Place in dedicated, compatible container Collect_Solid->Contain_Segregate Collect_Liquid Liquid Waste (e.g., reaction mixtures) Collect_Liquid->Contain_Segregate Collect_PPE Contaminated PPE (e.g., gloves) Collect_PPE->Contain_Segregate Contain_Label Label as 'Hazardous Waste: Halogenated Amine' Contain_Segregate->Contain_Label Contain_Seal Keep container sealed when not in use Contain_Label->Contain_Seal Disposal_Store Store in designated waste accumulation area Contain_Seal->Disposal_Store Disposal_Pickup Arrange for pickup by institutional EHS Disposal_Store->Disposal_Pickup

Chemical Waste Disposal Workflow
  • Contaminated Materials : Any materials that come into contact with the compound, such as pipette tips, weigh boats, and gloves, should be considered hazardous waste and placed in the designated waste container.

  • Empty Containers : The original product container must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[5]

  • Final Disposal : All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[8] This typically involves incineration at a permitted facility.[8] Never dispose of this compound or its waste down the drain.[2][9]

Emergency Procedures

  • Skin Contact : Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride, fostering a safer laboratory environment for yourself and your colleagues.

References

  • Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • Chemos GmbH & Co.KG. (2018). Safety Data Sheet for thiamine hydrochloride. [Link]

  • Gloves Chemical Resistance Chart. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet for Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • ESF. Waste Disposal Guidelines. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

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